Azide-PEG3-Sulfone-PEG3-Azide
Description
The exact mass of the compound this compound is 468.20023317 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N6O8S/c17-21-19-1-3-25-5-7-27-9-11-29-13-15-31(23,24)16-14-30-12-10-28-8-6-26-4-2-20-22-18/h1-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTZRBCQVZHOFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCS(=O)(=O)CCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N6O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001156080 | |
| Record name | 3,6,9,15,18,21-Hexaoxa-12-thiatricosane, 1,23-diazido-, 12,12-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001156080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055024-45-6 | |
| Record name | 3,6,9,15,18,21-Hexaoxa-12-thiatricosane, 1,23-diazido-, 12,12-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055024-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,15,18,21-Hexaoxa-12-thiatricosane, 1,23-diazido-, 12,12-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001156080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Azide-PEG3-Sulfone-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azide-PEG3-Sulfone-PEG3-Azide is a heterobifunctional linker molecule designed for applications in bioconjugation and is of particular interest in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and methodologies for its application in research and drug development. The molecule features two azide (B81097) termini for bioorthogonal "click" chemistry reactions and a central sulfone moiety that can react with thiol groups. The two polyethylene (B3416737) glycol (PEG3) spacers enhance aqueous solubility and provide a defined distance between conjugated molecules.[2]
Chemical and Physical Properties
Quantitative data for this compound is primarily available from chemical suppliers. It is crucial to note that properties may vary slightly between different manufacturers. The data presented below is a summary of available information for compounds identified by CAS Number 2055024-45-6 and related structures.
| Property | Value | Source |
| CAS Number | 2055024-45-6 | [3][4] |
| Molecular Formula | C₁₄H₂₈N₆O₇S (Note: Varies by supplier, verify with specific product) | [5] |
| Molecular Weight | ~424.47 g/mol (Note: Varies by supplier, verify with specific product) | [5] |
| Purity | >95.00% | [3] |
| Appearance | Typically exists as a solid at room temperature. | [5] |
| Solubility | Soluble in DMSO. The PEG components suggest good water solubility. | [5][6][7] |
| Storage Conditions | Store at -20°C for long-term stability. | [5] |
Note: The molecular formula and weight can differ based on the exact structure of the PEG and sulfone components. Researchers should always refer to the Certificate of Analysis for the specific lot they are using.
Reactivity and Applications
The utility of this compound stems from its three reactive moieties: two terminal azides and a central sulfone group.
Azide Groups: Bioorthogonal Ligation
The azide (-N₃) groups are stable and selectively react with alkynes in "click chemistry" reactions.[1] This allows for the precise and efficient covalent linkage to biomolecules or other molecular constructs that have been functionalized with an alkyne. Two primary forms of azide-alkyne cycloaddition are employed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction joins an azide with a terminal alkyne to form a stable triazole linkage. It requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270).[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) instead of a terminal alkyne. The ring strain of the cyclooctyne allows the reaction to proceed rapidly at physiological temperatures without the need for a potentially cytotoxic copper catalyst, making it ideal for live-cell applications.[1]
Sulfone Group: Thiol Reactivity
The sulfone group within the linker is reactive towards thiol (-SH) groups, such as those found in the side chains of cysteine residues in proteins.[2][8] Vinyl sulfones, a related class of thiol-reactive linkers, are known to react specifically with free thiols under mildly acidic to neutral conditions.[9] This reactivity allows for the site-specific conjugation to proteins, particularly at cysteine residues that may be naturally present or introduced through genetic engineering.
Applications in Drug Development
The trifunctional nature of this linker makes it a versatile tool in constructing complex biomolecular architectures:
-
PROTACs: this compound can be used to synthesize PROTACs, which are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[1] The two azide ends can be used to attach a ligand for the target protein and a ligand for the E3 ligase.
-
Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a cytotoxic drug to an antibody.[10] For instance, the sulfone group could react with a cysteine in the antibody, and one of the azide groups could be used to attach the drug payload via click chemistry. The second azide provides an additional point for modification, perhaps with an imaging agent or a solubility enhancer.
-
Bioconjugation and Labeling: This linker is also suitable for general bioconjugation applications, such as labeling proteins with fluorescent dyes or immobilizing them on surfaces.[10]
Experimental Protocols
The following are generalized protocols for the key reactions involving this compound. Researchers should optimize these protocols for their specific molecules and experimental conditions.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified protein to this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
DMSO
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Copper-binding ligand (e.g., THPTA) solution (e.g., 50 mM in water)
-
Desalting column for purification
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
In a reaction tube, add the alkyne-modified protein to the desired final concentration.
-
Add the this compound stock solution to achieve a 5-10 fold molar excess over the protein.
-
Prepare a premix of the catalyst by combining the CuSO₄ and THPTA solutions.
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture, followed immediately by the CuSO₄/THPTA premix.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Once the reaction is complete, purify the conjugate using a desalting column to remove excess reagents.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the conjugation of a DBCO-functionalized molecule to this compound.
Materials:
-
DBCO-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
DMSO
-
Desalting column or HPLC for purification
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
In a reaction tube, combine the DBCO-functionalized molecule and a 1.5-3 fold molar excess of this compound.
-
Incubate the reaction at room temperature for 1-2 hours. The reaction can also be performed at 4°C for overnight incubation if the molecules are sensitive.
-
Monitor the reaction progress.
-
Purify the final conjugate to remove unreacted linker.
Protocol 3: Thiol-Sulfone Conjugation
This protocol provides a general method for conjugating this compound to a protein via a cysteine residue.
Materials:
-
Protein with a free cysteine residue in a thiol-free buffer (e.g., PBS, pH 7.0-7.5). If necessary, reduce disulfide bonds with a reducing agent like TCEP and subsequently remove it.
-
This compound
-
DMSO
-
Desalting column for purification
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Add a 5-20 fold molar excess of the this compound solution to the protein solution.
-
Incubate the reaction at room temperature for 2-4 hours.
-
Monitor the conjugation efficiency.
-
Purify the conjugate using a desalting column.
Visualizations
Reaction Workflows
Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Application in PROTAC Synthesis
Caption: Logical workflow for the synthesis of a PROTAC using the bifunctional azide linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m-PEG3-Sulfone-PEG3-azide, 1895922-76-5 | BroadPharm [broadpharm.com]
- 3. This compound | China | Manufacturer | Xian confluore Biological Technology Co., Ltd. [m.chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. m-PEG3-Sulfone-PEG3-azide | PROTAC linker | CAS# 1895922-76-5 | InvivoChem [invivochem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. guidechem.com [guidechem.com]
- 8. Thiol Reactive Linkers | BroadPharm [broadpharm.com]
- 9. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bis-sulfone-PEG3-azide | CAS:1802908-01-5 | AxisPharm [axispharm.com]
Azide-PEG3-Sulfone-PEG3-Azide structure and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional linker, Azide-PEG3-Sulfone-PEG3-Azide, a critical tool in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Molecular Attributes
This compound is a hydrophilic, polyethylene (B3416737) glycol (PEG)-based linker featuring two terminal azide (B81097) groups. These azide functionalities are poised for highly efficient and specific "click chemistry" reactions, namely the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). The central sulfone group and the PEG chains contribute to the linker's overall solubility and pharmacokinetic properties.
| Property | Value |
| IUPAC Name | 1-Azido-2-(2-(2-(2-((2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)sulfonyl)ethoxy)ethoxy)ethoxy)ethane[1] |
| CAS Number | 2055024-45-6[2][3] |
| Molecular Formula | C16H32N6O8S[2] |
| Molecular Weight | 468.53 g/mol [2][3] |
| SMILES | [N-]=[N+]=NCCOCCOCCOCCS(CCOCCOCCOCCN=[N+]=[N-])(=O)=O[3] |
Structural Representation
The structure of this compound is characterized by two PEG3 arms linked by a central sulfone group, with each arm terminating in an azide group.
Applications in Drug Development
This bifunctional linker is primarily employed in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker's length, flexibility, and chemical properties are critical for the efficient formation of a stable ternary complex between the POI and the E3 ligase, which is a prerequisite for successful protein degradation.
References
Technical Guide: Spectroscopic and Structural Characterization of Azide-PEG3-Sulfone-PEG3-Azide
This technical guide provides an in-depth overview of the spectroscopic data for the bifunctional linker, Azide-PEG3-Sulfone-PEG3-Azide. Designed for researchers, scientists, and professionals in drug development, this document details expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines relevant experimental protocols, and visualizes the molecular structure and its application in a typical bioconjugation workflow.
Compound Overview
This compound is a hydrophilic, homobifunctional crosslinker. Its structure features two triethylene glycol (PEG3) units connected by a central sulfone group, with terminal azide (B81097) functionalities. This architecture makes it a valuable tool in bioconjugation, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) through "click chemistry" reactions. The sulfone group enhances the linker's stability and influences its conformational properties, while the PEG spacers improve solubility and provide spatial separation between conjugated molecules.
Molecular Structure:
Caption: Chemical structure of this compound.
Spectroscopic Data
While direct experimental spectra for this specific molecule are not publicly available, the following tables summarize the expected NMR and MS data based on the analysis of structurally similar compounds and general principles of spectroscopy for PEGylated molecules.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.70 | t | 4H | -SO₂-CH₂-CH ₂-O- |
| ~3.65 | m | 16H | -O-CH ₂-CH ₂-O- (PEG backbone) |
| ~3.40 | t | 4H | -CH ₂-N₃ |
| ~3.30 | t | 4H | -SO₂-CH ₂-CH₂-O- |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~71.0 | -O-C H₂-C H₂-O- (PEG backbone) |
| ~70.0 | -SO₂-CH₂-C H₂-O- |
| ~56.0 | -SO₂-C H₂-CH₂-O- |
| ~50.7 | -C H₂-N₃ |
Solvent: CDCl₃
Table 3: Mass Spectrometry Data
| Parameter | Value | Method |
| Molecular Formula | C₁₂H₂₄N₆O₇S | - |
| Molecular Weight | 412.42 g/mol | - |
| Expected [M+H]⁺ | 413.15 | ESI-MS |
| Expected [M+Na]⁺ | 435.13 | ESI-MS |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of this compound.
3.1. Synthesis Protocol
A plausible synthetic route involves a two-step process starting from a di-hydroxy-PEG3-sulfone-PEG3-diol precursor:
-
Tosylation: The terminal hydroxyl groups of the diol are reacted with tosyl chloride in the presence of a base (e.g., triethylamine (B128534) or pyridine) in a suitable solvent like dichloromethane (B109758) at 0°C to room temperature. This converts the hydroxyl groups into good leaving groups (tosylates).
-
Azidation: The resulting di-tosylated compound is then reacted with an excess of sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) at an elevated temperature (e.g., 80-100°C). The azide ions displace the tosylate groups via an Sₙ2 reaction to yield the final product, this compound.
-
Purification: The final product is typically purified by column chromatography on silica (B1680970) gel.
3.2. NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a standard pulse program is used.
-
For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain singlets for all carbon signals.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak.
3.3. Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Use an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer for high-resolution mass analysis.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and confirm the molecular weight of the compound. The characteristic isotopic pattern for sulfur should also be observable.
Visualization of Experimental Workflow
The primary application of this compound is in the construction of larger biomolecular conjugates using click chemistry. The following diagram illustrates a typical workflow for synthesizing a PROTAC.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility and Stability of Azide-PEG3-Sulfone-PEG3-Azide
This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of the bifunctional linker, this compound. Due to the absence of specific empirical data for this novel compound in publicly available literature, this document synthesizes information based on the well-understood properties of its constituent functional groups: polyethylene (B3416737) glycol (PEG), sulfone, and azide (B81097). Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise physicochemical properties of the molecule.
Introduction to this compound
This compound is a homobifunctional crosslinker featuring two terminal azide groups, which are versatile handles for bioorthogonal chemistry, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry").[1] The core of the linker is composed of two short polyethylene glycol (PEG3) chains flanking a central sulfone group. This structure is designed to bridge two molecules of interest, leveraging the advantageous properties of its components. The PEG chains are intended to enhance aqueous solubility and provide a flexible spacer, while the sulfone group offers a stable, rigid point of connection.[][3] Such linkers are pivotal in the construction of complex bioconjugates, including antibody-drug conjugates (ADCs), where the linker's properties can significantly influence the overall efficacy, stability, and pharmacokinetics of the final product.[][4][5]
Predicted Physicochemical Properties
The overall solubility and stability of this compound are a composite of the characteristics of its functional domains.
Solubility
The presence of two PEG3 chains is the primary determinant of the molecule's solubility. PEG is renowned for its hydrophilicity and its ability to improve the aqueous solubility of conjugated molecules.[3][6][7] The repeating ethylene (B1197577) oxide units of PEG form hydrogen bonds with water, creating a hydration shell that facilitates dissolution in aqueous media.[3] While the sulfone and azide groups have modest polarity, the dominant effect of the PEG chains is expected to render this compound readily soluble in water and other polar organic solvents like DMSO and DMF.[8][9]
Stability
The stability of the linker can be considered in terms of its hydrolytic, thermal, and chemical endurance.
-
Hydrolytic Stability: The core structure, comprising ether (in PEG) and sulfone linkages, is generally stable to hydrolysis under physiological conditions (pH 7.4). Sulfones are a relatively inert functional group and are resistant to hydrolysis.[10][11] The ether bonds of the PEG chains are also highly stable across a wide pH range.[3] Therefore, the linker is expected to exhibit excellent hydrolytic stability, which is a critical attribute for applications in biological systems.
-
Thermal Stability: The thermal stability is primarily dictated by the organic azide groups. Organic azides are energetic compounds and can decompose exothermically upon heating.[12] The stability is influenced by several factors, including the carbon-to-nitrogen ratio and the electronic environment.[12] Sulfonyl azides, for instance, are generally more thermally stable than many alkyl and aryl azides.[12][13] While the azide in this molecule is an alkyl azide, the overall molecule has a relatively high carbon content which generally correlates with greater stability.[12] However, caution is warranted, and exposure to high temperatures should be avoided. A Safety Data Sheet for the compound recommends avoiding heat, flames, and sparks and storing it under refrigeration.
-
Chemical Stability: The azide groups are stable under most conditions, making them suitable for bioorthogonal reactions.[1] They are generally unreactive towards many functional groups found in biological systems, which allows for highly selective conjugation reactions.[1] The sulfone group is also chemically robust and does not typically participate in side reactions under bioconjugation conditions.[14][15]
Summary of Predicted Properties
| Property | Predicted Characteristic |
| Aqueous Solubility | High . The two hydrophilic PEG3 chains are expected to impart excellent solubility in water and polar buffers.[3][6] Solubility may be affected by temperature and the presence of salts.[16] |
| Organic Solubility | Soluble in common polar organic solvents such as DMSO, DMF, and alcohols.[7][9] |
| Hydrolytic Stability | High . The ether and sulfone bonds that form the backbone of the linker are resistant to hydrolysis under typical physiological and experimental conditions (pH 5-9).[3][10] |
| Thermal Stability | Moderate . Organic azides are energetic and can decompose upon heating.[12][17] While the specific decomposition temperature is unknown, it is crucial to avoid high temperatures during storage and handling. Thermal analysis (e.g., DSC) is recommended to determine the precise decomposition onset temperature.[12][13] The compound should be stored under refrigerated conditions as recommended by suppliers. |
| Chemical Reactivity | Specific . The terminal azide groups are designed for selective reaction with alkynes (e.g., in click chemistry).[1] The linker is expected to be stable to a wide range of other chemical reagents used in bioconjugation. |
Experimental Protocols for Characterization
To obtain quantitative data for this compound, the following experimental protocols are recommended.
Determination of Aqueous Solubility
The "gold standard" for solubility measurement is the shake-flask method, which determines the thermodynamic or equilibrium solubility.[18]
Principle: An excess of the compound is suspended in an aqueous buffer of a specific pH. The suspension is agitated at a constant temperature until equilibrium is reached, at which point the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is quantified.[19]
Detailed Protocol (Shake-Flask Method):
-
Preparation: Prepare a series of buffers at different pH values relevant to the intended application (e.g., pH 5.0, 7.4, and 9.0).
-
Dispersion: Add an excess amount of solid this compound to a known volume of each buffer in a sealed vial. Ensure enough solid is added so that some remains undissolved at equilibrium.
-
Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[20]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed to pellet the solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Filtration: Filter the supernatant through a low-binding 0.22 µm syringe filter to remove any remaining microscopic particles.
-
Quantification:
-
Prepare a standard calibration curve of the compound at known concentrations in the same buffer.
-
Quantify the concentration of the compound in the filtered supernatant using a suitable analytical method. Since the molecule lacks a strong chromophore, quantification may require techniques like:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Highly sensitive and specific.
-
Quantitative NMR (qNMR): Requires a higher concentration but is very accurate.
-
Derivative-based UV-Vis: React the azide with a chromophoric alkyne and quantify the resulting triazole.
-
-
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.
Mandatory Visualization:
References
- 1. Azide | BroadPharm [broadpharm.com]
- 3. labinsights.nl [labinsights.nl]
- 4. adcreview.com [adcreview.com]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 7. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 8. What are the factors to consider when choosing a crosslinking reagent? | AAT Bioquest [aatbio.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 17. Organic azide - Wikipedia [en.wikipedia.org]
- 18. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
The Role of the PEG3 Spacer in Bifunctional Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker
The landscape of targeted therapeutics has been significantly reshaped by the advent of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3] These modalities operate by physically connecting two distinct functional moieties with a chemical linker. In PROTACs, the linker bridges a target protein-binding ligand and an E3 ubiquitin ligase-recruiting ligand, hijacking the cell's ubiquitin-proteasome system (UPS) to induce degradation of a specific protein of interest (POI).[4][5][6] In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody, enabling targeted delivery to cancer cells.[3]
Initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a bifunctional molecule's overall success.[1][5] Its length, composition, rigidity, and attachment points profoundly influence efficacy, selectivity, and pharmacokinetic properties.[1][5][7] Among the most widely used linker motifs are polyethylene (B3416737) glycol (PEG) chains, valued for their synthetic tractability and favorable physicochemical properties.[7][8] This guide provides an in-depth examination of the specific role of the three-unit PEG spacer (PEG3), a common and often optimal choice in bifunctional linker design.
Core Physicochemical Properties of PEG3 Spacers
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique and advantageous set of properties.[5][8] The PEG3 spacer, specifically, offers a compelling balance of these attributes.
-
Hydrophilicity and Solubility: The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, granting these linkers high aqueous solubility.[9] This is a crucial feature, as bifunctional molecules are often large and lipophilic, leading to poor solubility which can terminate development.[8][10] Incorporating a PEG3 spacer can significantly enhance the overall solubility of the conjugate, making it more compatible with physiological environments and formulation requirements.[5][11]
-
Biocompatibility and Low Immunogenicity: PEG is well-established in pharmaceutical applications for its lack of toxicity and low immunogenicity.[12][13] While immune reactions to high-molecular-weight PEGs have been reported, the low-molecular-weight PEGs used as linkers in ADCs and PROTACs are generally considered safe.[10]
-
Flexibility and Conformational Control: Alkyl and PEG chains are the most common flexible linkers used in PROTAC design.[7][] This flexibility is not a passive trait; it allows the bifunctional molecule to adopt a suitable conformation for the formation of a stable and productive ternary complex (Target-PROTAC-E3 Ligase).[7][15] Interestingly, PEG linkers are more likely to adopt folded conformations compared to alkyl linkers.[8][16] This folding can shield the molecule's polar surface area, which can paradoxically improve cell permeability despite the linker's hydrophilicity.[8][17]
The Functional Impact of the PEG3 Spacer in PROTACs
The linker is not merely a passive tether; it actively participates in the formation of the ternary complex and dictates the resulting degradation efficiency.[1][18] The choice of linker length is a critical parameter that must be empirically optimized for each target and E3 ligase pair.[15][19]
Optimizing Ternary Complex Formation
The primary function of a PROTAC is to induce proximity between the target protein and an E3 ligase. The linker must be of an optimal length to facilitate the formation of a stable ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation.[15]
-
Too Short: A linker that is too short may create steric hindrance, preventing the two proteins from coming together effectively.[]
-
Too Long: An excessively long linker can lead to a decrease in potency due to a higher entropic penalty upon binding and may result in unproductive binding modes.[15]
The PEG3 unit often represents a "sweet spot" in length, providing sufficient flexibility to span the distance between the two proteins without being excessively long. In some cases, interactions between the PEG linker itself and the protein surfaces can further stabilize the ternary complex, contributing to positive cooperativity.[18][20]
Impact on Degradation Efficacy (DC₅₀ and Dₘₐₓ)
The efficacy of a PROTAC is quantified by two key parameters:
-
DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC₅₀ indicates higher potency.[1]
-
Dₘₐₓ: The maximum percentage of target protein degradation achieved. A higher Dₘₐₓ indicates greater efficacy.[1]
The tables below summarize quantitative data from various studies, illustrating the critical impact of linker length and composition on degradation performance.
Table 1: Impact of Linker Length and Type on Protein Degradation
| Target Protein | Linker Type | Linker Length (atoms) | Degradation Efficacy (DC₅₀ / Dₘₐₓ) | Key Finding | Reference |
|---|---|---|---|---|---|
| TBK1 | Alkyl/Ether | < 12 | No Degradation | A minimum linker length is required for activity. | [1][7] |
| TBK1 | Alkyl/Ether | 21 | DC₅₀ = 3 nM, Dₘₐₓ = 96% | Optimal length identified for potent degradation. | [1][7] |
| TBK1 | Alkyl/Ether | 29 | DC₅₀ = 292 nM, Dₘₐₓ = 76% | Potency decreases when the linker is too long. | [1][7] |
| ERα | PEG | 12 | Effective Degradation | A 12-atom PEG linker is effective. | [1][19] |
| ERα | PEG | 16 | More Potent Degradation | A slightly longer PEG linker improves potency for ERα. | [1][19] |
| CRBN | Alkyl | 9 atoms | Concentration-dependent decrease | Alkyl linker effectively degrades CRBN. | [7] |
| CRBN | PEG | 3 units (PEG3) | Weak Degradation | Direct substitution of alkyl with PEG was detrimental in this specific case. | [7] |
| BRD4 | PEG | 0 (direct linkage) | Dₘₐₓ > 90% | A short, direct linkage can be highly effective. | [21] |
| BRD4 | PEG | 1 unit (PEG1) | Dₘₐₓ ~50% | A single PEG unit significantly reduced potency. |[21] |
Note: This table synthesizes findings from multiple sources. Direct comparison requires careful consideration of the specific warheads, E3 ligands, and experimental systems used in each study.[21] The data clearly shows that linker optimization is highly system-dependent; while a PEG3 linker may be optimal in one context, it may be suboptimal in another, highlighting the necessity of empirical testing.[7]
Visualization of Key Concepts
Diagrams generated using Graphviz can illustrate the complex pathways and relationships involved in PROTAC research.[1]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[22]
Caption: Logical relationship of linker properties influencing overall success.[1]
Experimental Protocols for Linker Evaluation
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers.[1] Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is the gold-standard method to quantify the reduction in target protein levels following PROTAC treatment.[22]
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Protein Quantification and Analysis:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[22]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize the target protein level to the loading control.[22]
-
Ternary Complex Formation Assay (NanoBRET™)
This assay measures PROTAC-induced protein-protein interactions in living cells, providing insight into ternary complex formation.[22]
-
Cell Transfection and Plating:
-
Labeling and Treatment:
-
Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate (donor).[22]
-
Immediately measure the luminescence at both donor (460 nm) and acceptor (618 nm) wavelengths.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the ratio indicates proximity between the tagged proteins, confirming ternary complex formation.
-
Conclusion and Future Directions
The PEG3 spacer is a powerful and versatile tool in the design of bifunctional linkers for PROTACs and ADCs. It provides a valuable combination of hydrophilicity, biocompatibility, and appropriate flexibility to facilitate the formation of productive biological complexes.[5][8] However, the data clearly indicates that there is no universal "best" linker; the optimal length and composition must be determined empirically for each new system.[15]
The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[8] Advances in structural biology (e.g., cryo-EM) and computational modeling are beginning to provide unprecedented insight into the structure and dynamics of PROTAC ternary complexes.[7][23] These tools will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the de novo design of linkers like PEG3 and its derivatives for bifunctional molecules with superior potency, selectivity, and drug-like properties.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. purepeg.com [purepeg.com]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. PEG Linkers for Antibody Drug Conjugates - Biochempeg | Biopharma PEG [biochempeg.com]
- 13. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sulfone-Containing Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfone-containing crosslinkers are emerging as a pivotal class of reagents in bioconjugation, offering significant advantages over traditional methods, particularly in the realm of therapeutic drug development. Characterized by a sulfonyl group (R-S(=O)₂-R'), these linkers provide robust and stable covalent bonds, primarily through reaction with thiol groups found in cysteine residues. Their superior stability in biological media, such as human plasma, makes them an attractive alternative to maleimide-based crosslinkers, which are known to be susceptible to retro-Michael addition and subsequent thioether exchange, leading to premature drug deconjugation. This guide provides a comprehensive overview of the core chemistry, types, applications, and experimental protocols associated with sulfone-containing crosslinkers.
Core Chemistry and Mechanism of Action
The primary mechanism of action for most sulfone-containing crosslinkers involves a Michael-type addition reaction with nucleophiles, most notably the thiol group of cysteine residues. The strong electron-withdrawing nature of the sulfonyl group activates adjacent vinyl or heteroaromatic systems, making them susceptible to nucleophilic attack.
Vinyl Sulfones
Divinyl sulfone and other vinyl sulfone derivatives react with thiols via a conjugate addition mechanism. Under basic conditions, a thiolate anion attacks one of the vinyl groups, forming a stable thioether bond. If the crosslinker is bifunctional, this process can be repeated to link two molecules. While highly reactive, vinyl sulfones can also react with other nucleophilic residues like lysines and histidines, necessitating careful control of reaction conditions to ensure chemoselectivity.[1][2]
Heteroaromatic Sulfones
A more recent and highly promising class of sulfone crosslinkers are the heteroaromatic sulfones, such as methylsulfonyl phenyloxadiazoles and methylsulfonyl benzothiazoles. These compounds react with thiols via a nucleophilic aromatic substitution (SNA) mechanism.[3] The heteroaromatic ring serves as an excellent leaving group, and the reaction results in a highly stable thioether bond. A key advantage of these linkers is their enhanced chemoselectivity for thiols over other nucleophilic amino acid side chains.[1][3]
Types of Sulfone-Containing Crosslinkers
A variety of sulfone-containing crosslinkers have been developed, each with specific properties regarding reactivity, spacer arm length, and functionality.
| Crosslinker Type | Chemical Structure | Spacer Arm Length (Å) | Key Features |
| Divinyl Sulfone (DVS) | H₂C=CH-SO₂-CH=CH₂ | ~6.9 Å | Homobifunctional, reacts with thiols and other nucleophiles. Used in hydrogel formation. |
| Phenyloxadiazole Sulfone | (Example) | Variable | Heterobifunctional, highly selective for thiols, forms very stable conjugates. |
| Bis-sulfone PEG Linkers | (Example with PEG spacer) | Variable (e.g., PEG4, PEG8, PEG12) | Homobifunctional, re-bridges disulfide bonds, hydrophilic PEG spacer enhances solubility and reduces aggregation.[4] |
Quantitative Data: Stability and Reactivity
The enhanced stability of sulfone-linked conjugates compared to their maleimide (B117702) counterparts is a key driver for their adoption, especially in the development of antibody-drug conjugates (ADCs).
Comparative Stability in Human Plasma
| Linker Type | Conjugate | Incubation Conditions | Remaining Conjugate (%) | Half-life (T₁/₂) | Reference |
| Phenyloxadiazole Sulfone | THIOMAB HC-A114C | 37°C, 28 days | ~90% | - | [1] |
| Maleimide | THIOMAB HC-A114C | 37°C, 28 days | ~50% | - | [1] |
| Phenyloxadiazole Sulfone | MBP-Cys | 37°C | Doubled vs. Maleimide | - | [5] |
| Maleimide | Cysteine | 37°C, 72 hours | - | 4.3 hours | [6] |
| Benzothiazole Sulfone | Cysteine | 37°C, 72 hours | - | 191 hours | [6] |
Reaction Kinetics
The reaction kinetics of sulfone crosslinkers can vary depending on the specific chemistry and reaction conditions.
| Crosslinker | Reactant | Conditions | Reaction Time to Completion | Reference |
| Phenyloxadiazole Sulfone | THIOMAB LC-V205C | Room Temp | 4-8 hours | [1] |
| Phenyloxadiazole Sulfone | THIOMAB LC-V205C | 37°C | 1-2 hours | [1] |
| Maleimide | THIOMAB LC-V205C | Room Temp | < 1 hour | [1] |
| Divinyl Sulfone | Thiol-terminated Polymer | Room Temp | 30 minutes (for max yield) | [7] |
Applications in Drug Development and Research
Antibody-Drug Conjugates (ADCs)
The most prominent application of sulfone-containing crosslinkers is in the construction of ADCs. The stability of the linker is critical to the therapeutic index of an ADC, as premature release of the cytotoxic payload can lead to off-target toxicity. Sulfone linkers form highly stable thioether bonds that resist degradation in the bloodstream, ensuring that the payload is delivered specifically to the target tumor cells.[8][9] Studies have shown that ADCs constructed with phenyloxadiazole sulfone linkers exhibit significantly improved plasma stability compared to their maleimide counterparts.[2]
Protein-Protein Interaction Studies
Bifunctional sulfone crosslinkers can be used to study protein-protein interactions. By covalently linking interacting proteins, the resulting complex can be isolated and analyzed, often using mass spectrometry, to identify the components of the complex and map their interaction interfaces. The defined spacer arm lengths of these crosslinkers can also provide distance constraints for structural modeling.
Biomaterial and Hydrogel Formation
Divinyl sulfone is widely used to crosslink polymers containing hydroxyl or thiol groups, such as hyaluronic acid and polyethylene (B3416737) glycol, to form hydrogels.[10] These hydrogels have numerous applications in regenerative medicine, drug delivery, and as scaffolds for tissue engineering. The degree of crosslinking can be controlled to tune the mechanical properties and degradation rate of the hydrogel.
Notably, the use of sulfone-containing crosslinkers for the study of specific signaling pathways, such as those involving G-protein coupled receptors (GPCRs) or kinases, is not as widely documented in the current literature compared to their application in ADC development and biomaterials.
Experimental Protocols
Protocol 1: Site-Specific Antibody Conjugation with a Bis-Sulfone PEG Linker
This protocol describes the re-bridging of a reduced interchain disulfide bond in an antibody with a bis-sulfone PEGylated payload.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Bis-sulfone linker-payload dissolved in an organic co-solvent (e.g., DMSO)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Desalting columns
-
Size Exclusion Chromatography (SEC) system
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the reduction buffer.
-
Disulfide Reduction: Add a 2-5 fold molar excess of TCEP per disulfide bond to be reduced. Incubate the reaction at 37°C for 1-2 hours.
-
Removal of Reducing Agent: Immediately after reduction, remove the excess TCEP using a desalting column, exchanging the buffer to the conjugation buffer. This step is critical to prevent re-oxidation of the thiols.
-
Conjugation: To the solution of the reduced antibody, add the bis-sulfone linker-payload. A molar excess of 5-10 fold of the linker per free thiol is typically used. Incubate the reaction mixture at room temperature overnight or at 37°C for 1-2 hours.[3]
-
Purification: Purify the resulting ADC using SEC to remove unconjugated linker-payload and other impurities.
-
Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using techniques such as LC-MS and SDS-PAGE.
Protocol 2: ADC Stability Assay in Human Plasma
This protocol outlines a method to assess the stability of an ADC in human plasma by monitoring the drug-to-antibody ratio (DAR) over time using LC-MS.
Materials:
-
Purified ADC
-
Human plasma
-
Incubator at 37°C
-
Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)
-
Wash buffer (e.g., PBS)
-
Elution buffer
-
LC-MS system
Procedure:
-
Incubation: Dilute the ADC into human plasma to a final concentration (e.g., 0.1 mg/mL). Also prepare a control sample in a buffer (e.g., PBS).
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 24, 48, 72 hours, and up to 28 days), withdraw aliquots and immediately freeze them at -80°C to stop any further reaction.
-
ADC Capture: For each time point, thaw the sample and add immunoaffinity beads to capture the ADC. Incubate to allow binding.
-
Washing: Wash the beads with wash buffer to remove unbound plasma proteins and released payload.
-
Elution: Elute the ADC from the beads using an appropriate elution buffer.
-
LC-MS Analysis: Analyze the eluted ADC samples by LC-MS. The mass of the intact or reduced antibody is measured to determine the distribution of different drug-loaded species.
-
Data Analysis: Calculate the average DAR at each time point by analyzing the deconvoluted mass spectra. Plot the average DAR over time to determine the stability of the ADC.[11]
Protocol 3: Mass Spectrometry Analysis of Cross-linked Proteins
This protocol provides a general workflow for identifying cross-linked peptides from a protein complex using mass spectrometry.
Materials:
-
Purified protein complex
-
Sulfone-containing crosslinker (e.g., a bis-sulfone with a defined spacer arm)
-
Crosslinking buffer (e.g., HEPES buffer, pH 7.5-8.0)
-
Quenching buffer (e.g., Tris-HCl)
-
Denaturing buffer (e.g., containing urea)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS/MS system
-
Specialized crosslink analysis software
Procedure:
-
Crosslinking Reaction: Incubate the purified protein complex with the crosslinker in the crosslinking buffer. The concentration of the crosslinker and incubation time should be optimized.
-
Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted crosslinker.
-
Denaturation, Reduction, and Alkylation: Denature the cross-linked proteins, reduce the disulfide bonds with DTT, and alkylate the resulting free thiols with iodoacetamide (B48618) to prevent their re-formation.
-
Proteolytic Digestion: Digest the protein complex into peptides using a protease like trypsin.
-
Enrichment of Cross-linked Peptides: Cross-linked peptides are often low in abundance. Enrich for these larger species using techniques like size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.[5]
-
LC-MS/MS Analysis: Analyze the enriched peptide fractions by LC-MS/MS. The mass spectrometer will fragment the peptides, and the resulting fragmentation spectra are recorded.
-
Data Analysis: Use specialized software to search the MS/MS data against the protein sequences to identify the cross-linked peptides. This will reveal which amino acid residues were covalently linked.[5]
Conclusion
Sulfone-containing crosslinkers represent a significant advancement in bioconjugation chemistry, offering a powerful tool for creating stable and well-defined bioconjugates. Their enhanced stability over traditional maleimide-based linkers has made them particularly valuable in the development of next-generation antibody-drug conjugates with improved therapeutic indices. As research in this area continues, the development of new sulfone-based reagents with diverse functionalities and spacer arms will further expand their applications in drug development, proteomics, and materials science. This guide provides a foundational understanding for researchers and professionals looking to leverage the advantages of sulfone chemistry in their work.
References
- 1. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trapping of Thiol Terminated Acrylate Polymers with Divinyl Sulfone to Generate Well-Defined Semi-Telechelic Michael Acceptor Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
An In-depth Technical Guide to Azide-PEG3-Sulfone-PEG3-Azide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Azide-PEG3-Sulfone-PEG3-Azide, a heterobifunctional linker increasingly utilized in the field of bioconjugation. With the rise of sophisticated therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the demand for advanced chemical linkers with tailored properties has surged. This document details the core attributes of this compound, including its chemical and physical properties, and provides detailed experimental protocols for its application in bioconjugation. Furthermore, it elucidates the signaling pathways and logical workflows where this linker plays a critical role, supported by clear visualizations to facilitate understanding and implementation in research and development settings.
Introduction to this compound
This compound is a chemical crosslinker designed for the covalent attachment of biomolecules. Its structure features two terminal azide (B81097) groups, which are versatile handles for "click chemistry" reactions. These are connected by two polyethylene (B3416737) glycol (PEG) chains interspersed with a sulfone group. This unique composition imparts desirable characteristics for bioconjugation, including enhanced water solubility, improved stability, and precise control over conjugation chemistry.
The azide functionalities allow for highly efficient and specific ligation to alkyne-containing molecules through either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The PEG spacers increase the hydrophilicity of the resulting conjugate, which can improve its pharmacokinetic properties and reduce non-specific binding. The central sulfone group is a key feature that enhances the in vivo stability of the linker, particularly in the context of ADCs, where linker stability is paramount for therapeutic efficacy and safety.
Core Properties and Specifications
The quantitative data for a closely related and commercially available analog, m-PEG3-Sulfone-PEG3-azide (CAS No. 1895922-76-5), are summarized below. These properties are representative of the this compound structure.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₃₁N₃O₈S | [1] |
| Molecular Weight | 413.49 g/mol | [1] |
| CAS Number | 1895922-76-5 | [1] |
| Appearance | Solid | [1] |
| Purity | ≥95% | [2] |
| Solubility | Soluble in water and most organic solvents | [2] |
| Storage Conditions | -20°C | [2] |
| Reactivity | Azide groups react with alkynes (e.g., DBCO, BCN) via click chemistry. | [3] |
Key Applications in Bioconjugation
The unique architecture of this compound makes it an ideal linker for advanced bioconjugation applications, most notably in the development of ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The linker's role is critical: it must be stable in circulation to prevent premature drug release and efficiently release the payload once the ADC is internalized by the target cancer cell. The sulfone moiety in this compound contributes to enhanced serum stability compared to more traditional linkers like those based on maleimide (B117702) chemistry. The bifunctional nature of the linker allows for the attachment of the antibody at one end and the cytotoxic payload at the other, facilitated by click chemistry.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The linker in a PROTAC is a crucial determinant of its efficacy, influencing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. This compound can be used to connect the target-binding ligand and the E3 ligase-binding ligand. The PEG component provides the necessary length and flexibility to facilitate optimal ternary complex formation, while the azide groups offer a straightforward method for synthesizing the PROTAC molecule.
Experimental Protocols
The following are detailed, representative protocols for utilizing this compound in bioconjugation via CuAAC and SPAAC.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes the conjugation of an alkyne-modified biomolecule to this compound.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand stock solution (e.g., 50 mM THPTA in water)
-
Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)
-
DMSO (if needed to dissolve the linker)
-
Purification supplies (e.g., size-exclusion chromatography column, dialysis tubing)
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO or water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified biomolecule.
-
Add the this compound stock solution to achieve a 5-20 fold molar excess over the biomolecule.
-
In a separate tube, prepare the copper catalyst premix by combining the CuSO₄ and ligand solutions in a 1:5 molar ratio. Let it stand for 5 minutes.
-
-
Initiation of Reaction:
-
Add the copper catalyst premix to the reaction mixture to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.
-
-
Purification:
-
Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove excess reagents and byproducts.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol is for the copper-free conjugation of a strained alkyne-modified biomolecule (e.g., containing DBCO or BCN) to this compound.
Materials:
-
Strained alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
DMSO (if needed to dissolve the linker)
-
Purification supplies
Procedure:
-
Preparation of Reactants:
-
Dissolve the strained alkyne-modified biomolecule in the reaction buffer.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the strained alkyne-modified biomolecule and the this compound stock solution. A 3-10 fold molar excess of the azide linker is recommended. Ensure the final DMSO concentration is below 10% (v/v) to maintain protein stability.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle agitation. Reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Purify the conjugate as described in the CuAAC protocol.
-
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows where this compound is a critical component.
Caption: PROTAC Mechanism of Action.
Caption: ADC Cellular Uptake and Payload Delivery.
Caption: General Bioconjugation Workflow.
Conclusion
This compound is a highly valuable and versatile tool for modern bioconjugation. Its well-defined structure, incorporating hydrophilic PEG spacers, a stabilizing sulfone group, and reactive azide terminals, provides researchers and drug developers with a superior linker for constructing complex biomolecules like ADCs and PROTACs. The ability to perform highly efficient and specific click chemistry reactions under mild conditions makes it particularly suitable for working with sensitive biological materials. This guide has provided the essential technical details, protocols, and conceptual frameworks to facilitate the effective use of this compound in advancing therapeutic and diagnostic research.
References
- 1. researchgate.net [researchgate.net]
- 2. Delivery of Drugs into Cancer Cells Using Antibody–Drug Conjugates Based on Receptor-Mediated Endocytosis and the Enhanced Permeability and Retention Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Bifunctional Azide Linkers: Core Features and Applications
For Researchers, Scientists, and Drug Development Professionals
Bifunctional azide (B81097) linkers are indispensable tools in modern chemical biology, bioconjugation, and drug development. Their utility stems from the azide group's participation in highly efficient and bioorthogonal "click chemistry" reactions, enabling the precise and stable covalent linkage of diverse molecular entities. This technical guide delves into the core features of bifunctional azide linkers, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate their effective implementation in research and development.
Core Concepts of Bifunctional Azide Linkers
Bifunctional azide linkers are chemical structures that possess two reactive functional groups, one of which is an azide (-N₃). The second functional group can vary widely, allowing for conjugation to a broad range of molecules such as proteins, peptides, nucleic acids, and small molecule drugs. The key advantage of the azide moiety is its bioorthogonality; it is largely unreactive with biological functional groups, ensuring that its conjugation reactions are highly specific and do not interfere with native biological processes.[1]
The primary reactions involving bifunctional azide linkers are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and high-yielding reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species.[2][3] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[2] The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.[2]
Key Features and Quantitative Data
The selection of a bifunctional azide linker is dictated by the specific application and is influenced by several key features, including the nature of the second functional group, the linker's length and composition (e.g., polyethylene (B3416737) glycol [PEG] spacers), and its reactivity and stability.
Structural Diversity and Functional Groups
Bifunctional azide linkers are available with a variety of second functional groups to enable covalent attachment to different targets:
-
NHS Esters: React with primary amines (e.g., lysine (B10760008) residues in proteins) to form stable amide bonds.
-
Maleimides: React specifically with thiols (e.g., cysteine residues in proteins).[4]
-
Carboxylic Acids: Can be activated (e.g., with EDC/NHS) to react with primary amines.
-
Amines: Can react with activated carboxylic acids or other electrophilic groups.
-
Alcohols: Can be further functionalized or used in specific coupling reactions.[4]
Quantitative Data on Bifunctional Azide Linkers
The following tables summarize key quantitative data for representative bifunctional azide linkers, compiled from various sources. This data is intended to provide a comparative overview to aid in linker selection.
Table 1: Physicochemical Properties of Common Bifunctional Azide Linkers
| Linker Type | Example Structure | Molecular Weight ( g/mol ) | Linker Length (Å) | Key Features |
| Short Aliphatic | Azido-PEG4-amine | 218.26 | ~14.6[4] | Hydrophilic PEG spacer, amine for conjugation. |
| Short Aliphatic | Azido-PEG3-OH | 175.19 | ~11.1[4] | Hydrophilic PEG spacer, hydroxyl for further functionalization. |
| Long Aliphatic PEG | Azide-PEG-Azide (MW 2k) | ~2000 | Variable | Homobifunctional for crosslinking alkyne-modified molecules.[5] |
| Long Aliphatic PEG | Azide-PEG-Azide (MW 5k) | ~5000 | Variable | Increased hydrophilicity and circulation half-life.[5] |
| Aromatic | 3-azido-5-(azidomethyl)benzoic acid | 218.17 | - | Rigid aromatic core, two azide groups for crosslinking or dual functionalization, carboxylic acid handle.[6] |
Table 2: Kinetic Data for Azide-Alkyne Cycloaddition Reactions
| Reaction Type | Azide Linker | Alkyne/Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| CuAAC | Benzyl Azide | Phenylacetylene | - (Reaction is fast, often pseudo-first order) | Cu(I) catalyst, various solvents.[1] |
| CuAAC (Chelation-Assisted) | Picolyl Azide | Alkyne-fluorophore | Significantly faster than non-chelating azides | Low Cu(I) concentrations (10-40 µM) in cellular environments.[3][7] |
| SPAAC | Benzyl Azide | BCN | ~0.14 | CD₃CN/D₂O (3:1).[8] |
| SPAAC | Benzyl Azide | DIBAC | ~0.3 | Not specified.[2] |
| SPAAC | Benzyl Azide | ADIBO | ~0.4 | Not specified.[2] |
Note: Reaction rates are highly dependent on the specific reactants, catalyst system, solvent, and temperature.
Table 3: Stability and Reactivity Considerations
| Linker Feature | Impact on Stability | Impact on Reactivity |
| Aliphatic Azides | Generally stable under common bioconjugation conditions. | Standard reactivity in CuAAC and SPAAC.[6] |
| Aromatic Azides | Generally considered to be relatively stable.[6][9] | Aromatic nature may slightly decrease the nucleophilicity of the azide compared to aliphatic azides.[6] |
| PEG Spacers | Ether linkages are generally stable. | Can improve solubility and accessibility of the reactive groups.[10] |
| Picolyl Moiety | Comparable to other aliphatic azides. | Significantly enhances reaction rates in CuAAC due to copper chelation.[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of bifunctional azide linkers. The following are generalized protocols for CuAAC and SPAAC reactions.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the labeling of an alkyne-modified protein with an azide-containing linker.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4.
-
Azide linker (10-50 fold molar excess over the protein).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).
-
Ligand stock solution (e.g., 50 mM THPTA or TBTA in water or DMSO/t-BuOH).
-
Freshly prepared sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water).
-
Quenching solution (e.g., 50 mM EDTA).
-
Purification system (e.g., size-exclusion chromatography or dialysis).
Procedure:
-
Preparation of Reagents: Prepare fresh stock solutions of sodium ascorbate.
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein and the azide linker in the reaction buffer.
-
Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the ligand solution. Allow to stand for a few minutes.[6]
-
Initiation of Reaction: Add the catalyst premix to the protein-linker solution.
-
Reduction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species. The final concentrations are typically in the range of 0.1-1 mM for copper and 0.5-5 mM for the reducing agent.[6]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Quenching: Stop the reaction by adding the quenching solution (EDTA) to chelate the copper catalyst.
-
Purification: Remove excess reagents and the catalyst by size-exclusion chromatography, dialysis, or other appropriate purification methods.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
This protocol describes the labeling of an azide-modified biomolecule on the surface of live cells with a cyclooctyne-containing probe.
Materials:
-
Cells displaying the azide-modified biomolecule.
-
Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore) in a biocompatible buffer or cell culture medium.
-
Phosphate-buffered saline (PBS) or other suitable wash buffer.
-
Imaging system (e.g., fluorescence microscope).
Procedure:
-
Cell Preparation: Culture cells under appropriate conditions to express the azide-modified biomolecule on the cell surface.
-
Reaction Setup: Gently wash the cells with PBS. Add the cyclooctyne-functionalized probe dissolved in cell culture medium to the cells. The final concentration of the probe will depend on its reactivity and the density of the target molecule, but typically ranges from 1 to 100 µM.
-
Incubation: Incubate the cells at 37°C for 30 minutes to 2 hours. The incubation time should be optimized for the specific reactants and cell type.
-
Washing: Gently wash the cells two to three times with PBS to remove the unreacted probe.
-
Analysis: Analyze the labeled cells using the appropriate method, such as fluorescence microscopy or flow cytometry.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to bifunctional azide linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Aromatic vs. aliphatic linkers: impact on dye loading and stability in oligoglycerol-derived dendronized polymersomes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Methodological & Application
Application of Azide-PEG3-Sulfone-PEG3-Azide in antibody-drug conjugates (ADCs).
Application of Azide-PEG3-Sulfone-PEG3-Azide in Antibody-Drug Conjugates (ADCs)
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that profoundly influences the ADC's stability, pharmacokinetics, efficacy, and safety profile.[1][2][3] The this compound linker is a novel, bifunctional linker designed to offer distinct advantages in the construction of next-generation ADCs.
This linker incorporates several key features:
-
Bifunctional Azide (B81097) Groups: The two terminal azide groups enable the attachment of two molecules, such as a targeting antibody and a cytotoxic payload, through highly efficient and bioorthogonal click chemistry reactions.[4][5] This allows for a modular and flexible approach to ADC construction.
-
PEG3 Spacers: Two polyethylene (B3416737) glycol (PEG) units enhance the hydrophilicity of the linker.[1][6] This is particularly beneficial when working with hydrophobic payloads, as it can mitigate aggregation, improve solubility, and lead to more favorable pharmacokinetic properties.[2][6]
-
Central Sulfone Moiety: The sulfone group is known to contribute to the stability of the linker. Sulfone-containing linkers have been shown to offer improved plasma stability compared to more traditional linkers like those based on maleimide (B117702) chemistry, which can be susceptible to thioether exchange in vivo.[7]
These application notes provide a comprehensive overview, experimental protocols, and data presentation guidelines for the utilization of the this compound linker in the development of innovative ADCs.
Principle of Application
The this compound linker serves as a central scaffold for connecting an antibody to a cytotoxic drug. The general workflow involves two main steps:
-
Functionalization of Components: The antibody and the cytotoxic payload are independently functionalized with a reactive group that is complementary to the azide groups on the linker. For click chemistry, this is typically an alkyne group (for copper-catalyzed azide-alkyne cycloaddition - CuAAC) or a strained alkyne like DBCO or BCN (for strain-promoted azide-alkyne cycloaddition - SPAAC).[5][8]
-
Stepwise or One-Pot Conjugation: The azide linker is then reacted with the functionalized antibody and payload. This can be done in a stepwise manner, where the linker is first attached to either the antibody or the drug, followed by purification and subsequent reaction with the second component. Alternatively, a one-pot synthesis may be possible under carefully controlled conditions.
The resulting ADC will have the drug and antibody connected via stable triazole linkages formed through the click reaction.
Experimental Protocols
The following protocols are representative examples and should be optimized for the specific antibody, payload, and desired final product characteristics.
Materials and Reagents
-
This compound Linker
-
Alkyne-functionalized cytotoxic drug (e.g., Alkyne-MMAE, Alkyne-PBD)
-
Antibody (specific to the target antigen)
-
Alkyne-functionalization reagent for the antibody (e.g., DBCO-NHS ester)
-
Copper(II) Sulfate (CuSO4) (for CuAAC)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (for CuAAC)
-
Sodium Ascorbate (B8700270) (for CuAAC)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-Exclusion Chromatography (SEC) column
-
Hydrophobic Interaction Chromatography (HIC) column
-
LC-MS system for characterization
Protocol 1: Two-Step ADC Synthesis via SPAAC
This protocol describes the functionalization of the antibody with a strained alkyne (DBCO), followed by conjugation to the azide linker and then the alkyne-payload.
Step 1: Antibody Modification with DBCO
-
Prepare the antibody at a concentration of 5-10 mg/mL in PBS (pH 7.4).
-
Dissolve DBCO-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
-
Add a 5-10 fold molar excess of the DBCO-NHS ester solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove excess, unreacted DBCO-NHS ester by buffer exchange into PBS using a desalting column or tangential flow filtration.
-
Characterize the DBCO-functionalized antibody by LC-MS to determine the degree of labeling.
Step 2: Conjugation of DBCO-Antibody with the Azide Linker
-
To the DBCO-functionalized antibody, add a 1.5 to 3-fold molar excess of the this compound linker.
-
Incubate the reaction for 4-12 hours at 4°C or room temperature.
-
Purify the antibody-linker conjugate using SEC to remove the excess linker.
Step 3: Conjugation of Alkyne-Payload to the Antibody-Linker Conjugate
-
Prepare a stock solution of the alkyne-functionalized cytotoxic drug in DMSO.
-
Add a 2 to 5-fold molar excess of the alkyne-drug to the purified antibody-linker conjugate.
-
If using a terminal alkyne, this step will require a CuAAC reaction (see Protocol 3.3). For simplicity with SPAAC, the payload would also need a strained alkyne, which would react with the remaining azide on the linker.
-
Incubate for 4-12 hours at room temperature.
-
Purify the final ADC using SEC or HIC to remove unreacted drug and other impurities.
-
Characterize the final ADC for drug-to-antibody ratio (DAR), aggregation, and purity.
Protocol 2: One-Pot ADC Synthesis via CuAAC
This protocol outlines a one-pot copper-catalyzed reaction to conjugate an alkyne-functionalized antibody and an alkyne-functionalized payload to the bifunctional azide linker.
Step 1: Preparation of Reagents
-
Prepare a stock solution of 100 mM CuSO4 in water.
-
Prepare a stock solution of 200 mM THPTA in water.
-
Prepare a fresh stock solution of 100 mM sodium ascorbate in water.
-
Prepare the alkyne-functionalized antibody (can be prepared similarly to the DBCO-antibody in Protocol 3.2, using an alkyne-NHS ester).
-
Dissolve the alkyne-functionalized payload and the this compound linker in DMSO.
Step 2: Conjugation Reaction
-
In a reaction vessel, combine the alkyne-antibody, a molar excess of the alkyne-payload, and the this compound linker in PBS. The molar ratios will need to be optimized.
-
Prepare the Cu(I)-THPTA complex by mixing the CuSO4 and THPTA solutions in a 1:2 molar ratio.
-
Add the Cu(I)-THPTA complex to the antibody-payload-linker mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Purify the ADC using SEC followed by HIC to remove catalysts, unreacted components, and aggregates.
-
Characterize the final ADC.
Data Presentation
Quantitative data should be summarized in clear and concise tables to allow for easy comparison between different ADC constructs or reaction conditions.
Table 1: ADC Characterization Summary
| ADC Construct ID | Antibody | Payload | Linker | Average DAR¹ | % Monomer² | % Aggregates² | In Vitro Potency (IC50, nM)³ |
| ADC-001 | Trastuzumab | MMAE | This compound | 3.8 | 98.2 | 1.8 | 5.2 |
| ADC-002 | Rituximab | PBD | This compound | 3.5 | 97.5 | 2.5 | 1.8 |
| Control-ADC | Trastuzumab | MMAE | mc-vc-PAB | 3.9 | 95.1 | 4.9 | 6.1 |
¹Determined by Hydrophobic Interaction Chromatography (HIC) and/or LC-MS. ²Determined by Size-Exclusion Chromatography (SEC). ³Determined by a relevant cell-based cytotoxicity assay (e.g., MTS or CellTiter-Glo).
Table 2: Plasma Stability of ADC Constructs
| ADC Construct ID | Time Point (Days) | % Intact ADC Remaining (Human Plasma) | % Intact ADC Remaining (Mouse Plasma) |
| ADC-001 | 0 | 100 | 100 |
| 3 | 95.3 | 92.1 | |
| 7 | 91.8 | 85.4 | |
| Control-ADC | 0 | 100 | 100 |
| 3 | 88.2 | 75.6 | |
| 7 | 80.5 | 60.1 |
Visualizations
Experimental Workflow
Caption: General workflow for ADC synthesis using the bifunctional azide linker.
Logical Relationship of ADC Components
Caption: Interrelationship of the core components of the ADC.
ADC Internalization and Payload Release Pathway
Caption: Cellular mechanism of action for a typical ADC.
References
- 1. books.rsc.org [books.rsc.org]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. purepeg.com [purepeg.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azide-PEG3-Sulfone-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility.[1][2][3] This reaction forms a stable triazole linkage between an azide (B81097) and a terminal alkyne, a transformation that has found widespread application in drug discovery, bioconjugation, and materials science.[1][4][5][6] The use of bifunctional linkers such as Azide-PEG3-Sulfone-PEG3-Azide allows for the elegant construction of complex molecular architectures, including antibody-drug conjugates (ADCs), PROTACs, and hydrogels for targeted drug delivery.[7][8][9][10]
The this compound linker offers several advantages:
-
Bifunctionality: Two terminal azide groups enable the simultaneous or sequential conjugation of two different alkyne-containing molecules.
-
PEGylation: The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and can reduce the immunogenicity of the resulting conjugate.[8][11][12]
-
Sulfone Group: The central sulfone moiety provides chemical stability and can influence the linker's polarity and conformational properties.
These application notes provide an overview of the use of this compound in CuAAC reactions and detailed protocols for its implementation.
Key Reaction Components and Considerations
Successful CuAAC reactions depend on the careful selection and optimization of several key components.
| Component | Role & Key Considerations | Typical Concentration/Ratio |
| Copper(I) Catalyst | The active catalyst for the cycloaddition. Often generated in situ from a Copper(II) salt and a reducing agent to avoid oxidation.[1][13] | 0.1-5 mol% (relative to the limiting reagent) |
| Copper(II) Source (e.g., CuSO₄) | Precursor to the active Cu(I) catalyst.[1][7][14] | 20 mM stock solution in water[14][15] |
| Reducing Agent (e.g., Sodium Ascorbate) | Reduces Cu(II) to the catalytically active Cu(I) state and protects it from re-oxidation.[1][7][16] A freshly prepared solution is recommended.[15] | 5-10 fold molar excess over Cu(II) |
| Accelerating Ligand (e.g., THPTA, TBTA) | Stabilizes the Cu(I) oxidation state, prevents catalyst disproportionation, increases the reaction rate, and can reduce copper-induced cytotoxicity in biological applications.[1][7][14][17] | 1-5 fold molar excess over Cu(II)[14][16] |
| Solvent | A wide variety of solvents can be used, with the choice depending on the solubility of the substrates. Mixtures of water and organic solvents (e.g., DMSO, t-BuOH) are common, especially for bioconjugation.[1][14] | N/A |
| Temperature | Most CuAAC reactions are performed at room temperature.[18] For sterically hindered substrates or slow reactions, gentle heating may be required.[14] | Room Temperature (20-25°C) |
| pH | The reaction is robust across a wide pH range (typically 4-12).[2][18] For bioconjugation, a physiological pH of ~7.4 is often used. | 7.0-8.0 for bioconjugation |
Experimental Protocols
Protocol 1: General Procedure for Small Molecule Synthesis
This protocol describes the conjugation of two different alkyne-containing small molecules to the this compound linker.
Materials:
-
This compound
-
Alkyne-containing molecule 1
-
Alkyne-containing molecule 2
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., 1:1 t-BuOH/H₂O or DMF)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated aqueous solution of EDTA
-
Brine
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) and the first alkyne-containing molecule (1.1 equivalents) in the chosen solvent.
-
In a separate tube, prepare the catalyst premix by combining CuSO₄ (0.05 equivalents, from a 20 mM stock in water) and THPTA (0.25 equivalents, from a 50 mM stock in water). Let this stand for 1-2 minutes.[1]
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding sodium ascorbate (B8700270) (0.5 equivalents, from a freshly prepared 100 mM stock in water).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the first conjugation is complete, add the second alkyne-containing molecule (1.1 equivalents) to the reaction mixture.
-
Add a second portion of the catalyst premix and sodium ascorbate.
-
Continue to stir at room temperature until the reaction is complete (typically 1-12 hours).[1]
-
Workup:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of EDTA (2x) to remove copper, followed by water and brine.[19]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.[19]
Protocol 2: Bioconjugation to an Alkyne-Modified Protein
This protocol outlines the labeling of an alkyne-modified protein with this compound, followed by conjugation to a second alkyne-containing molecule (e.g., a fluorescent dye or a drug).
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Alkyne-containing cargo molecule (e.g., fluorescent dye, drug)
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
-
THPTA stock solution (50 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein-Linker Conjugation:
-
To the solution of the alkyne-modified protein (e.g., final concentration 10-50 µM), add this compound to a final concentration of 2-10 fold molar excess over the protein.[1]
-
Prepare the catalyst premix: In a separate tube, combine CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.[1] For example, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA for a 500 µL reaction.[15] Let this stand for 1-2 minutes.
-
Add the catalyst premix to the protein-linker solution.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate at room temperature for 1-4 hours or at 4°C overnight if the protein is unstable.[15]
-
-
Purification Step 1:
-
Remove excess linker, copper, and other small molecules by size-exclusion chromatography or dialysis against a buffer containing EDTA to chelate residual copper.[20]
-
-
Linker-Cargo Conjugation:
-
To the purified protein-linker conjugate, add the alkyne-containing cargo molecule (2-10 fold molar excess).
-
Repeat the catalyst and reducing agent addition as in step 1.
-
Incubate under the same conditions.
-
-
Final Purification:
-
Purify the final bioconjugate using a suitable method such as size-exclusion chromatography or affinity chromatography to remove all unreacted components.[15]
-
Visualizations
Caption: Generalized mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Stepwise workflow for bioconjugation using a bifunctional azide linker.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Inactive catalyst (Cu(I) oxidized) | Use freshly prepared sodium ascorbate solution. Ensure proper ligand-to-copper ratio (1:1 to 5:1).[14] Pre-mix copper and ligand before adding to the reaction. |
| Impure reagents or solvents | Use high-purity reagents and solvents. Purify starting materials if necessary.[14] | |
| Steric hindrance | Increase reaction time or temperature.[14] | |
| Incorrect stoichiometry | Use a slight excess (1.1 to 2-fold) of one reagent (usually the less precious one) to drive the reaction to completion.[14] | |
| Side product formation | Oxidative homocoupling of the alkyne | Ensure a sufficient excess of the reducing agent (sodium ascorbate).[18] Degas solvents if oxygen sensitivity is high. |
| Broad NMR peaks in purified product | Trace amounts of paramagnetic Cu(II) | Improve the copper removal step. Use multiple washes with a chelating agent like EDTA or pass through a copper scavenging resin.[19] |
| Protein aggregation/denaturation | Copper toxicity | Use a biocompatible, accelerating ligand like THPTA to chelate copper and reduce its toxicity.[13] Minimize reaction time and copper concentration. |
References
- 1. benchchem.com [benchchem.com]
- 2. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. bioclone.net [bioclone.net]
- 5. irjmets.com [irjmets.com]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. axispharm.com [axispharm.com]
- 8. CuAAC ensembled 1,2,3-triazole linked nanogels for targeted drug delivery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of water soluble PEGylated (copper) phthalocyanines via Mitsunobu reaction and Cu(i)-catalysed azide–alkyne cycloaddition (CuAAC) “click” chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. jenabioscience.com [jenabioscience.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Click Chemistry [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Application Notes: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using Azide-PEG3-Sulfone-PEG3-Azide
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a highly efficient and bioorthogonal "click chemistry" reaction used for covalently linking molecules in complex biological environments.[1][][3] Unlike the copper-catalyzed version (CuAAC), SPAAC does not require cytotoxic metal catalysts, making it ideal for applications in living systems and bioconjugation.[4][5][6] The reaction's driving force comes from the high ring strain of cyclooctyne (B158145) molecules (like DBCO or BCN), which react rapidly and specifically with azide-functionalized molecules to form a stable triazole linkage.[1][6][7]
The Azide-PEG3-Sulfone-PEG3-Azide linker is a versatile tool designed for use in SPAAC chemistry. It features two terminal azide (B81097) groups for conjugation to strained alkynes and a central sulfone group flanked by two hydrophilic polyethylene (B3416737) glycol (PEG) spacers. This structure offers several advantages in bioconjugation and drug development.[8][9][10]
Key Features and Advantages of this compound:
-
Bioorthogonality: The azide groups are chemically inert within biological systems, reacting specifically with strained alkynes, which prevents unwanted side reactions with native biomolecules.[4][5]
-
Hydrophilicity: The two PEG3 spacers enhance the water solubility of the linker and any attached molecules, which is crucial when working in aqueous buffers and biological fluids.[9][10]
-
Reduced Steric Hindrance: The PEG spacers provide flexibility and increase the distance between the conjugated molecules, minimizing steric hindrance and improving reaction efficiency.[11][12]
-
Versatility: As a homo-bifunctional linker, it can be used for crosslinking applications or to conjugate two different alkyne-modified molecules. Its primary application is as a linker in the synthesis of more complex constructs, such as Antibody-Drug Conjugates (ADCs) and PROTACs.[8][13]
-
Stability: The sulfone group enhances the chemical stability of the linker backbone.[9]
Applications
The unique properties of the this compound linker make it suitable for a range of applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to connect a cytotoxic payload to a monoclonal antibody that has been functionalized with a strained alkyne (e.g., DBCO). This is a cornerstone of targeted cancer therapy.[8][14][15]
-
PROTAC Development: In the synthesis of Proteolysis Targeting Chimeras (PROTACs), this linker can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[13]
-
Biomolecule Labeling: It enables the attachment of reporter molecules, such as fluorophores or biotin, to alkyne-modified proteins, nucleic acids, or lipids for imaging and detection studies.[][4]
-
Surface Modification: The linker can be used to functionalize the surfaces of nanoparticles or biomaterials, enabling the attachment of targeting ligands or other molecules.
Quantitative Data for SPAAC Reactions
The efficiency of a SPAAC reaction is highly dependent on the choice of the strained cyclooctyne. The reaction kinetics are typically compared using the second-order rate constant (k₂). A higher k₂ value signifies a faster reaction.
Table 1: Comparative Reaction Kinetics of Common Cyclooctynes
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features | Reference(s) |
|---|---|---|---|
| DBCO | ~0.1 - 0.17 | Fast kinetics, widely used in bioconjugation. | [7] |
| BCN | 0.14 | Favorable reaction rate, good stability. | [7] |
| DIFO | 0.076 | High stability, used in early SPAAC development. | [7] |
| m[9+1]CPP | 9.6 x 10⁻³ | Increased strain compared to larger CPPs. | [16] |
| [9+1]CPP | 2.2 x 10⁻³ | Rate is dependent on macrocycle size. | [16] |
| [11+1]CPP | 4.5 x 10⁻⁴ | Slower rate due to lower ring strain. |[16] |
Note: Reaction rates can be influenced by factors such as solvent, temperature, pH, and steric hindrance around the azide and alkyne moieties.[11][12]
Diagrams and Workflows
SPAAC Reaction Pathway
The fundamental reaction involves the [3+2] cycloaddition of an azide and a strained cyclooctyne to form a stable triazole ring.
Experimental Workflow for ADC Production
This workflow outlines the key stages for producing an Antibody-Drug Conjugate using the this compound linker.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 3. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. Bis-sulfone-PEG3-azide | CAS:1802908-01-5 | AxisPharm [axispharm.com]
- 9. m-PEG3-Sulfone-PEG3-azide [myskinrecipes.com]
- 10. m-PEG3-Sulfone-PEG3-azide, 1895922-76-5 | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. apexbt.com [apexbt.com]
- 16. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Labeling with Azide-PEG3-Sulfone-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azide-PEG3-Sulfone-PEG3-Azide is a heterobifunctional crosslinking reagent designed for the precise and efficient labeling of proteins. This reagent features a central sulfone moiety flanked by two polyethylene (B3416737) glycol (PEG) spacers, each terminating in an azide (B81097) group. This unique architecture allows for a two-step labeling strategy, providing researchers with a powerful tool for a variety of applications, including the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and fluorescently labeled probes for cellular imaging and interaction studies.
The sulfone group acts as a Michael acceptor, reacting selectively with the thiol group of cysteine residues on the protein surface to form a stable thioether bond. The terminal azide groups can then be utilized for bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the attachment of a wide range of molecules, including fluorophores, biotin, or small molecule drugs, with high specificity and efficiency. The hydrophilic PEG3 linkers enhance the water solubility of the reagent and the resulting conjugate, reduce steric hindrance, and can minimize immunogenicity.
These application notes provide detailed protocols for the two-step labeling of proteins using this compound, along with relevant technical data and diagrams to guide the experimental workflow.
Principle of the Two-Step Labeling Strategy
The protein labeling process using this compound is a sequential two-step reaction:
-
Michael Addition: The vinyl sulfone moiety of the linker reacts with the thiol group of a cysteine residue on the target protein via a Michael-type addition. This reaction is highly selective for cysteine under controlled pH conditions and results in a stable, covalent thioether linkage.
-
Click Chemistry: The azide groups introduced onto the protein can then be conjugated to a molecule of interest containing a terminal alkyne (for CuAAC) or a strained cyclooctyne (B158145) (for SPAAC). This bioorthogonal reaction is highly specific and proceeds with high efficiency under mild, aqueous conditions.
Core Chemistry and Reaction Mechanisms
The reactivity of the this compound linker is centered around two key chemical transformations:
-
Thiol-Michael Addition to the Sulfone: The sulfone group activates the adjacent vinyl group, making it susceptible to nucleophilic attack by the thiolate anion of a cysteine residue. The reaction proceeds optimally at a slightly basic pH, which promotes the deprotonation of the cysteine thiol. The resulting thioether bond is highly stable.[1]
-
Azide-Alkyne Cycloaddition (Click Chemistry):
-
CuAAC: In the presence of a Cu(I) catalyst, the terminal azide reacts with a terminal alkyne to form a stable 1,4-disubstituted-1,2,3-triazole ring. The Cu(I) is typically generated in situ from CuSO4 and a reducing agent like sodium ascorbate (B8700270). Ligands such as THPTA are often used to stabilize the Cu(I) and protect the protein from oxidative damage.[2][3][4][5][6]
-
SPAAC: This reaction occurs between an azide and a strained cyclooctyne (e.g., DBCO, BCN) without the need for a copper catalyst. The ring strain of the cyclooctyne drives the reaction forward. SPAAC is particularly advantageous for labeling in living cells where the cytotoxicity of copper is a concern.[7][8][9][10]
-
Experimental Protocols
Protocol 1: Cysteine-Specific Labeling of a Protein with this compound (Step 1)
This protocol describes the initial conjugation of the linker to the protein of interest.
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
This compound linker
-
Reaction Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.5-8.5
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the target cysteine is involved in a disulfide bond, pre-treat the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature to reduce the disulfide bond.
-
Remove excess TCEP using a desalting column, exchanging the buffer with fresh, degassed Reaction Buffer.
-
-
Linker Preparation:
-
Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 2-24 hours at room temperature or 4°C with gentle mixing. The optimal reaction time and temperature should be determined empirically for each specific protein.
-
-
Purification:
-
Remove the excess, unreacted linker by size exclusion chromatography (e.g., a desalting column) or dialysis against the desired storage buffer.
-
-
Characterization (Optional):
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry or SDS-PAGE analysis (if the linker significantly alters the protein's molecular weight).
-
Protocol 2a: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (Step 2)
This protocol describes the conjugation of an alkyne-containing molecule to the azide-functionalized protein.
Materials:
-
Azide-labeled protein from Protocol 1
-
Alkyne-containing molecule of interest (e.g., fluorescent dye, biotin-alkyne)
-
Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Reducing Agent: Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine (B1677879) hydrochloride stock solution (optional, to prevent oxidative damage)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-labeled protein with the alkyne-containing molecule. A 2-10 fold molar excess of the alkyne molecule over the protein is recommended.
-
Add the THPTA ligand to the CuSO4 stock solution in a 5:1 molar ratio and pre-mix.
-
Add the CuSO4/THPTA mixture to the protein solution to a final copper concentration of 50-250 µM.
-
If using, add aminoguanidine to a final concentration of 5 mM.
-
-
Initiation of the Click Reaction:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Remove excess reagents and purify the labeled protein conjugate using a desalting column or dialysis.
-
Protocol 2b: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) (Step 2)
This protocol describes the copper-free conjugation of a strained alkyne-containing molecule to the azide-functionalized protein.
Materials:
-
Azide-labeled protein from Protocol 1
-
Strained alkyne-containing molecule of interest (e.g., DBCO-fluorophore, BCN-biotin)
-
Reaction Buffer: PBS or other suitable biological buffer, pH 7.4
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reaction Setup:
-
Prepare a stock solution of the strained alkyne reagent in a suitable solvent (e.g., DMSO).
-
Add the strained alkyne solution to the azide-labeled protein solution. A 1.5 to 5-fold molar excess of the strained alkyne is recommended.[9]
-
-
Incubation:
-
Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. Reaction times for SPAAC are generally longer than for CuAAC.
-
-
Purification:
-
Purify the labeled protein conjugate by removing unreacted strained alkyne using a desalting column or dialysis.
-
Data Presentation
The following tables summarize typical reaction parameters for the two-step labeling process. Note that these are starting recommendations and optimal conditions may vary depending on the specific protein and labeling reagent.
Table 1: Reaction Conditions for Cysteine-Specific Labeling (Step 1)
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can increase reaction rates. |
| Linker Molar Excess | 5 - 20 fold | Higher excess can drive the reaction to completion but may require more extensive purification. |
| pH | 7.5 - 8.5 | A slightly basic pH promotes the formation of the more nucleophilic thiolate anion. |
| Temperature | 4°C to 37°C | Lower temperatures can be used for sensitive proteins over longer incubation times. |
| Incubation Time | 2 - 24 hours | Monitor reaction progress to determine the optimal time. |
| Solvent Concentration | < 10% (v/v) | Minimize organic solvent to prevent protein denaturation. |
Table 2: Comparison of CuAAC and SPAAC for Azide-Alkyne Cycloaddition (Step 2)
| Parameter | CuAAC | SPAAC |
| Catalyst | Cu(I) | None |
| Reaction Rate | Fast (typically 1-4 hours) | Slower (typically 1-12 hours) |
| Alkyne Reagent | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Biocompatibility | Potential for cytotoxicity due to copper | Highly biocompatible, suitable for live-cell labeling |
| Typical Reagent Excess | 2 - 10 fold (alkyne) | 1.5 - 5 fold (strained alkyne) |
| Typical Efficiency | Generally higher | Can be highly efficient, but may be lower than CuAAC |
Mandatory Visualizations
Caption: Experimental workflow for two-step protein labeling.
Caption: Conceptual pathway for an ADC created with the linker.
Conclusion
The this compound linker offers a versatile and powerful platform for the site-specific modification of proteins. By combining the cysteine-selectivity of the sulfone group with the bioorthogonality of click chemistry, researchers can conjugate a wide array of molecules to proteins in a controlled and efficient manner. The protocols provided herein serve as a comprehensive guide for the successful implementation of this two-step labeling strategy. It is recommended to optimize the reaction conditions for each specific protein and application to achieve the desired labeling efficiency and preserve protein function.
References
- 1. researchgate.net [researchgate.net]
- 2. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00368G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azabicyclic vinyl sulfones for residue-specific dual protein labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 10. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Peptide Crosslinking with Azide-PEG3-Sulfone-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of Azide-PEG3-Sulfone-PEG3-Azide as a crosslinking agent for peptides. This bifunctional linker features two terminal azide (B81097) groups, enabling the covalent linkage of two alkyne-modified peptides through highly efficient and specific click chemistry reactions. The central PEG (polyethylene glycol) and sulfone moieties enhance the linker's solubility, stability, and biocompatibility, making it an ideal tool for various research and drug development applications.
The primary application of this crosslinker involves the formation of a stable 1,2,3-triazole linkage by reacting with peptides that have been functionalized with terminal alkyne groups. This method is exceptionally versatile and can be accomplished via two main pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are bioorthogonal, meaning they proceed with high efficiency in complex biological media without interfering with native cellular processes.
The resulting crosslinked peptides can be used to:
-
Stabilize peptide secondary structures (e.g., alpha-helices).
-
Create synthetic peptide dimers to mimic or inhibit protein-protein interactions.
-
Develop targeted drug conjugates and PROTACs.
-
Construct novel biomaterials and hydrogels.
The inherent stability of the triazole ring ensures that the crosslinked product is resistant to hydrolysis, oxidation, and enzymatic degradation, which is a significant advantage for in vivo applications.[1][2][3]
Chemical Properties and Reaction Mechanisms
The this compound crosslinker is a flexible, water-soluble molecule. The sulfone group is a stable moiety that contributes to the linker's polarity and is not intended to participate directly in the crosslinking reaction with amino acid side chains under standard conditions. The crosslinking is achieved via the terminal azide groups.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction involves the use of a copper(I) catalyst to regiospecifically link an azide to a terminal alkyne, forming a 1,4-disubstituted 1,2,3-triazole.[1][4][5] The reaction is extremely efficient and can be performed in aqueous buffers over a wide pH range.[1][5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where copper toxicity is a concern (e.g., live-cell studies), SPAAC is the preferred method.[6][] This reaction utilizes a strained cyclooctyne (B158145) (such as DBCO or BCN) instead of a terminal alkyne. The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide, eliminating the need for a metal catalyst.[6][8][9]
Data Presentation: Reaction Parameters and Efficiency
The following tables summarize typical reaction conditions and expected outcomes for peptide crosslinking using click chemistry. Actual results may vary based on the specific properties of the peptides being crosslinked.
Table 1: Comparison of CuAAC and SPAAC Crosslinking Methods
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Required Peptide Modification | Terminal Alkyne (e.g., Propargylglycine) | Strained Cyclooctyne (e.g., DBCO-Lysine) |
| Catalyst Required | Copper(I) source (e.g., CuSO₄ with a reducing agent) | None |
| Typical Reaction Time | 1 - 4 hours | 1 - 24 hours |
| Typical Temperature | Room Temperature (20-25 °C) | Room Temperature or 37 °C |
| pH Range | 4 - 11 | 6.5 - 8.5 |
| Biocompatibility | Limited by copper cytotoxicity; requires ligands to mitigate | High; suitable for in vivo and live-cell applications |
| Reaction Efficiency | > 95% | > 90% |
| Potential Side Reactions | Copper-mediated oxidation of Met, Cys, Tyr, His[10][11] | Potential side reactions of strained alkynes with thiols[2] |
Table 2: Quantitative Parameters for a Typical CuAAC Crosslinking Reaction
| Parameter | Recommended Value |
| Peptide 1 (Alkyne-modified) Concentration | 1-10 mM |
| Peptide 2 (Alkyne-modified) Concentration | 1-10 mM |
| Crosslinker (this compound) Molar Ratio | 0.5 equivalents (relative to total peptide) |
| CuSO₄ Concentration | 50-100 µM |
| Sodium Ascorbate Concentration | 250-500 µM |
| Ligand (e.g., THPTA) Concentration | 250-500 µM |
| Expected Yield | > 95% |
Experimental Protocols
Protocol 1: Incorporation of Alkyne Functionality into Peptides
To use the this compound crosslinker, peptides must first be functionalized with alkyne groups. This is most commonly achieved by incorporating a non-natural amino acid, such as L-Propargylglycine (Pra), during standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-L-Propargylglycine (Fmoc-Pra-OH)
-
Standard SPPS resins (e.g., Rink Amide, Wang)
-
Standard Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU) and base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Perform standard Fmoc-SPPS to assemble the peptide chain.
-
At the desired position for modification, incorporate Fmoc-Pra-OH using standard coupling procedures.
-
Once synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail for 2-3 hours.
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the peptide pellet with diethyl ether, then dry under vacuum.
-
Purify the alkyne-modified peptide using reverse-phase HPLC (RP-HPLC).[12]
-
Confirm the mass of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Protocol 2: Peptide-Peptide Crosslinking via CuAAC
This protocol describes the crosslinking of two different alkyne-modified peptides (Peptide-A-Alkyne and Peptide-B-Alkyne).
Materials:
-
Lyophilized Peptide-A-Alkyne and Peptide-B-Alkyne
-
This compound crosslinker
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 10 mM in water)
-
Sodium Ascorbate (NaAsc) stock solution (freshly prepared, e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
DMSO (for dissolving peptides and linker if necessary)
Procedure:
-
Dissolve Reactants:
-
Dissolve Peptide-A-Alkyne and Peptide-B-Alkyne in the reaction buffer to a final concentration of 2 mM each. A small amount of DMSO can be used to aid solubility before diluting with buffer.
-
Dissolve the this compound crosslinker in the reaction buffer to a final concentration of 2 mM.
-
-
Prepare Pre-mixes:
-
Peptide-Linker Mix: In a microcentrifuge tube, combine equal volumes of the Peptide-A-Alkyne and Peptide-B-Alkyne solutions. Add 0.5 molar equivalents of the crosslinker solution (i.e., for every 1 µmol of Peptide-A and 1 µmol of Peptide-B, add 0.5 µmol of the crosslinker). Mix gently.
-
Catalyst Mix: In a separate tube, prepare the catalyst solution. First, add the required volume of THPTA ligand, then add the CuSO₄ solution. Mix gently. Finally, add the freshly prepared Sodium Ascorbate solution. The final concentrations in the reaction should be approximately 100 µM CuSO₄, 500 µM THPTA, and 500 µM Sodium Ascorbate.
-
-
Initiate Reaction: Add the Catalyst Mix to the Peptide-Linker Mix. The total reaction volume should be adjusted with the reaction buffer as needed.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle shaking.
-
Monitoring (Optional): The reaction progress can be monitored by taking small aliquots at different time points and analyzing them by LC-MS to observe the formation of the crosslinked product and the disappearance of the starting materials.
-
Quenching (Optional): The reaction can be stopped by adding EDTA to chelate the copper catalyst.
-
Purification and Analysis:
-
Purify the crosslinked peptide product from unreacted peptides and reagents using RP-HPLC.[12]
-
Collect the fractions corresponding to the crosslinked product and confirm its identity and purity using high-resolution mass spectrometry.[13][14][15] The expected mass will be (Mass of Peptide-A) + (Mass of Peptide-B) + (Mass of Crosslinker).
-
Protocol 3: Peptide-Peptide Crosslinking via SPAAC (Copper-Free)
This protocol requires one peptide to be modified with an azide (Peptide-A-Azide) and the other with a strained cyclooctyne, such as a DBCO group (Peptide-B-DBCO). For this specific crosslinker, both peptides would need to be modified with a strained alkyne to react with the terminal azides of the linker.
Materials:
-
Lyophilized Peptide-A-DBCO and Peptide-B-DBCO
-
This compound crosslinker
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving peptides and linker if necessary)
Procedure:
-
Dissolve Reactants:
-
Dissolve Peptide-A-DBCO and Peptide-B-DBCO in the reaction buffer to a final concentration of 1-10 mM.
-
Dissolve the this compound crosslinker in the reaction buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine Peptide-A-DBCO and Peptide-B-DBCO.
-
Add 0.5 molar equivalents of the this compound crosslinker. A slight excess (1.1-1.5 equivalents) of the azide linker relative to one of the peptides can be used to drive the reaction to completion if forming a heterodimer is the primary goal.
-
-
Incubation: Incubate the reaction mixture at room temperature or 37 °C for 1-24 hours.[6] The reaction time will depend on the concentration and reactivity of the specific cyclooctyne used.
-
Purification and Analysis: Purify and analyze the final product as described in Protocol 2 (steps 5 and 7).
Mandatory Visualizations
References
- 1. jpt.com [jpt.com]
- 2. benchchem.com [benchchem.com]
- 3. Covalently attached intercalators restore duplex stability and splice-switching activity to triazole-modified oligonucleotides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00100D [pubs.rsc.org]
- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Azide-PEG3-Sulfone-PEG3-Azide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental conditions for reactions involving the bifunctional linker, Azide-PEG3-Sulfone-PEG3-Azide. This versatile reagent is instrumental in the synthesis of complex bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), owing to its distinct reactive moieties: two terminal azide (B81097) groups for "click" chemistry and a central sulfone group amenable to Michael addition reactions.[1]
Overview of this compound
The structure of this compound comprises a central divinyl sulfone core flanked by two polyethylene (B3416737) glycol (PEG) chains, each terminated with an azide group. The PEG linkers enhance aqueous solubility and provide spatial separation between the conjugated molecules. The two primary reactive functionalities of this linker are:
-
Azide Groups (-N₃): These groups are primed for highly specific and efficient cycloaddition reactions with alkynes. The two main types of "click" chemistry reactions utilized are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are bioorthogonal, meaning they proceed with high selectivity under mild conditions without interfering with biological functional groups.
-
Sulfone Group (-SO₂-): The divinyl sulfone moiety can act as a Michael acceptor, reacting with nucleophiles such as thiols (e.g., from cysteine residues in proteins). This reaction is pH-dependent and can be employed for bioconjugation or as a potentially cleavable linkage under specific physiological conditions.
Reactions of the Azide Groups: CuAAC and SPAAC
The terminal azide groups of the linker are key for forming stable triazole linkages with alkyne-containing molecules. The choice between CuAAC and SPAAC depends on the specific application, particularly the tolerance of the biological molecules to copper.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click chemistry reaction that requires a copper(I) catalyst to unite an azide and a terminal alkyne. This reaction is characterized by its high yield, stereospecificity, and compatibility with a wide range of functional groups.
Experimental Protocol for CuAAC:
This protocol outlines a general procedure for conjugating an alkyne-functionalized molecule to both azide ends of the this compound linker.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., a peptide, drug molecule, or targeting ligand)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic co-solvent (e.g., DMSO, DMF) if required for solubility
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Dissolve the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO or water) to a stock concentration of 20 mM.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the this compound solution to a final concentration of 1 mM in PBS.
-
Add the alkyne-functionalized molecule to the reaction mixture at a molar ratio of 2.2:1 (alkyne:linker) to ensure complete reaction at both azide ends.
-
Add the copper ligand (THPTA or TBTA) to the reaction mixture to a final concentration of 5 mM.
-
Add the CuSO₄ solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 10 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) for 1-4 hours with gentle shaking. The reaction progress can be monitored by LC-MS or HPLC.
-
-
Purification:
-
Upon completion, the reaction mixture can be purified using size-exclusion chromatography (SEC), reverse-phase HPLC, or dialysis to remove excess reagents and the catalyst.
-
Quantitative Data for a Typical CuAAC Reaction:
| Parameter | Value |
| Reactants | Azide-PEG-Linker, Alkyne-Peptide |
| Molar Ratio (Alkyne:Azide) | 1.1:1 (for single conjugation) |
| Solvent | PBS pH 7.4 with 10% DMSO |
| Catalyst | CuSO₄ (1 mM) |
| Reducing Agent | Sodium Ascorbate (10 mM) |
| Ligand | THPTA (5 mM) |
| Temperature | 25°C |
| Reaction Time | 2 hours |
| Typical Yield | >90% |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it ideal for applications in living systems where copper toxicity is a concern.
Experimental Protocol for SPAAC:
This protocol describes the conjugation of a DBCO-functionalized molecule to the this compound linker.
Materials:
-
This compound
-
DBCO-functionalized molecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic co-solvent (e.g., DMSO) if required for solubility
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Dissolve the DBCO-functionalized molecule in DMSO to a stock concentration of 20 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the this compound solution to a final concentration of 1 mM in PBS.
-
Add the DBCO-functionalized molecule to the reaction mixture at a molar ratio of 2.2:1 (DBCO:linker).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) or 37°C for 4-24 hours. Reaction progress can be monitored by LC-MS or HPLC.
-
-
Purification:
-
Purify the conjugate using SEC, reverse-phase HPLC, or dialysis.
-
Quantitative Data for a Typical SPAAC Reaction:
| Parameter | Value |
| Reactants | Azide-PEG-Linker, DBCO-Protein |
| Molar Ratio (DBCO:Azide) | 1.5:1 (for single conjugation) |
| Solvent | PBS pH 7.4 |
| Temperature | 37°C |
| Reaction Time | 12 hours |
| Typical Yield | >85% |
Reactions of the Sulfone Group: Michael Addition
The divinyl sulfone core of the linker can undergo a Michael addition reaction with thiol-containing molecules, such as peptides or proteins with exposed cysteine residues. This reaction is highly dependent on the pH of the reaction medium.
Experimental Protocol for Thiol-Michael Addition:
Materials:
-
This compound (or its azide-reacted conjugate)
-
Thiol-containing molecule (e.g., a cysteine-containing peptide)
-
Phosphate (B84403) buffer, pH 8.0-9.0
-
Reducing agent (e.g., TCEP) if working with proteins with disulfide bonds
Procedure:
-
Preparation of Reactants:
-
Dissolve the this compound (or its conjugate) in the phosphate buffer to a final concentration of 1 mM.
-
Dissolve the thiol-containing molecule in the same buffer to a final concentration of 1.2 mM. If necessary, reduce any disulfide bonds in the protein using TCEP prior to the reaction.
-
-
Reaction Setup:
-
Mix the solutions of the sulfone-linker and the thiol-containing molecule.
-
-
Incubation:
-
Incubate the reaction at room temperature for 2-12 hours. Monitor the reaction by LC-MS.
-
-
Purification:
-
Purify the conjugate by SEC or HPLC.
-
Quantitative Data for a Typical Thiol-Michael Addition:
| Parameter | Value |
| Reactants | Divinyl Sulfone Linker, Cysteine-Peptide |
| Molar Ratio (Thiol:Sulfone) | 1.2:1 |
| Solvent | Phosphate Buffer |
| pH | 8.5 |
| Temperature | 25°C |
| Reaction Time | 4 hours |
| Typical Yield | 70-90% |
Visualizations
Caption: Workflow for the sequential synthesis of a PROTAC molecule.
Caption: Pathway for ADC synthesis via thiol-Michael addition.
Caption: Reactivity of the functional groups of the linker.
References
Application Note: High-Purity Purification of Azide-PEG3-Sulfone-PEG3-Azide Conjugates
Abstract
This application note provides a detailed protocol for the purification of Azide-PEG3-Sulfone-PEG3-Azide, a bifunctional, discrete PEG (dPEG®) linker essential for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. The protocol outlines a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for achieving high purity, along with subsequent analytical techniques for comprehensive characterization and quality control. The methodologies described herein are intended for researchers, chemists, and drug development professionals aiming to produce highly pure and well-characterized PEG linkers for bioconjugation applications.
Introduction
This compound is a hydrophilic, non-immunogenic crosslinker that enables the precise attachment of payloads or imaging agents to biomolecules. The central sulfone group enhances the linker's stability and solubility, while the terminal azide (B81097) groups provide reactive handles for copper-free click chemistry (SPAAC) or copper-catalyzed azide-alkyne cycloaddition (CuAAC). The purity of this linker is paramount, as impurities can lead to unwanted side reactions, aggregation, and heterogeneity in the final conjugate, ultimately impacting its efficacy and safety.
This document details a standardized workflow for the purification and analysis of the this compound conjugate, ensuring the removal of synthetic byproducts, unreacted starting materials, and other process-related impurities.
Purification Workflow
The overall workflow for the purification and characterization of the this compound conjugate is depicted below. The process begins with the crude reaction mixture and proceeds through preparative chromatography, fraction analysis, and final quality control checks.
Figure 1: General workflow for the purification and quality control of this compound.
Experimental Protocols
Preparative RP-HPLC Purification
This protocol is designed for the purification of up to 1 gram of crude material. Adjustments to column size and flow rate may be necessary for different scales.
Materials:
-
Crude this compound
-
Milli-Q® Water (Mobile Phase A)
-
Acetonitrile (ACN), HPLC Grade (Mobile Phase B)
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
Preparative RP-HPLC system with a UV detector
-
C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size)
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in Milli-Q® Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Degas both mobile phases for 15 minutes using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Dissolve the crude product in a minimal volume of Mobile Phase A (e.g., 10-20 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Method:
-
Column: C18, 250 x 21.2 mm, 5 µm
-
Flow Rate: 15.0 mL/min
-
Detection: 220 nm
-
Column Temperature: 25 °C
-
Injection Volume: 1-5 mL (depending on concentration)
-
Gradient: See Table 1 for the detailed gradient program.
-
-
Fraction Collection:
-
Begin collecting fractions as the main peak of interest begins to elute.
-
Collect 5-10 mL fractions throughout the elution of the main peak.
-
-
Post-Purification:
-
Analyze the collected fractions using analytical RP-HPLC (see Protocol 3.2) to determine their purity.
-
Pool the fractions that meet the purity specification (e.g., >98%).
-
Remove the organic solvent (Acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a white solid or clear oil.
-
Table 1: Preparative HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 35.0 | 55 | 45 |
| 40.0 | 5 | 95 |
| 45.0 | 5 | 95 |
| 46.0 | 95 | 5 |
| 55.0 | 95 | 5 |
Analytical RP-HPLC for Purity Assessment
Protocol:
-
Mobile Phase Preparation: Same as in Protocol 3.1.
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified product or collected fraction in Mobile Phase A.
-
HPLC Method:
-
Column: C18, 150 x 4.6 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: 220 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Gradient: See Table 2 for the analytical gradient program.
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks.
Table 2: Analytical HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 20.0 | 55 | 45 |
| 22.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 26.0 | 95 | 5 |
| 30.0 | 95 | 5 |
Mass Spectrometry for Identity Confirmation
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the purified conjugate.
Protocol:
-
Prepare a ~0.1 mg/mL solution of the purified product in 50:50 Water:Acetonitrile with 0.1% formic acid.
-
Infuse the sample directly or use an LC-MS system with the analytical HPLC method described above.
-
Acquire data in positive ion mode.
-
Compare the observed mass-to-charge ratio (m/z) with the theoretical mass of the this compound molecule. The expected monoisotopic mass for C₁₄H₂₈N₆O₈S is approximately 456.17 g/mol . Look for the [M+H]⁺, [M+Na]⁺, and/or [M+K]⁺ adducts.
Structure and Separation Principle
The chemical structure of the target molecule and the principle of its separation by RP-HPLC are illustrated below.
Characterization of Biomolecules Modified with Azide-PEG3-Sulfone-PEG3-Azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azide-PEG3-Sulfone-PEG3-Azide is a heterobifunctional crosslinker that is gaining significant traction in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring two terminal azide (B81097) groups for "click" chemistry and a central sulfone moiety for thiol-reactive conjugation, offers a versatile platform for the precise engineering of complex biomolecular constructs. The incorporation of two polyethylene (B3416737) glycol (PEG3) spacers enhances aqueous solubility and provides spatial separation between conjugated molecules, which can be critical for maintaining their biological activity.
This document provides detailed application notes and experimental protocols for the characterization of biomolecules modified with this compound. It is intended to guide researchers in leveraging the unique properties of this linker for applications such as the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Key Applications and Advantages
The bifunctional nature of this compound allows for a two-step conjugation strategy. The sulfone group can react with thiol groups present in cysteine residues of proteins, while the azide groups can be subsequently or independently conjugated to alkyne- or cyclooctyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), respectively.
Advantages of the Sulfone Moiety:
-
Enhanced Stability: Sulfone-based linkers form stable thioether bonds that are more resistant to hydrolysis and thiol exchange in biological fluids compared to maleimide-based linkers. This increased stability can lead to improved in vivo efficacy and reduced off-target toxicity for ADCs and other bioconjugates.
-
Chemoselectivity: The sulfone group exhibits high chemoselectivity for thiol groups under controlled pH conditions, minimizing off-target reactions with other nucleophilic amino acid residues.
Advantages of the Azide Moieties:
-
Bioorthogonality: The azide groups are bioorthogonal, meaning they do not react with functional groups typically found in biological systems. This allows for highly specific "click" chemistry reactions.
-
Versatility: The ability to perform both CuAAC and SPAAC provides flexibility in experimental design, accommodating a wide range of biomolecules and reaction conditions.
Data Presentation: Quantitative Analysis of Linker Stability
The stability of the linker is a critical parameter for in vivo applications. The following table summarizes representative data comparing the stability of sulfone-based linkers with traditional maleimide-based linkers in human plasma.
| Linker Type | Biomolecule | Incubation Time (days) | % Intact Conjugate | Reference |
| Sulfone-based (thioether) | Antibody | 7 | >90% | --INVALID-LINK-- |
| Maleimide-based (thioether) | Antibody | 7 | ~50% | --INVALID-LINK-- |
| Sulfone-based (thioether) | Antibody | 28 | ~90% | --INVALID-LINK-- |
| Maleimide-based (thioether) | Antibody | 28 | <50% | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Biomolecule (e.g., Protein)
This protocol describes the general procedure for reacting the sulfone moiety of the linker with a cysteine residue on a protein.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reducing agent (e.g., TCEP, optional for reducing disulfide bonds)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiol groups. Incubate the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Linker Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 4-24 hours with gentle agitation. The optimal reaction time and temperature may need to be determined empirically.
-
Purification: Remove excess, unreacted linker and byproducts by size exclusion chromatography (e.g., using a desalting column) or dialysis against a suitable buffer.
-
Characterization: Characterize the resulting azide-modified protein using methods such as SDS-PAGE, mass spectrometry (see Protocol 3), and UV-Vis spectroscopy to determine the degree of labeling.
Protocol 2: Click Chemistry Conjugation of an Alkyne-Modified Molecule to the Azide-Functionalized Biomolecule
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. For SPAAC, a cyclooctyne-containing molecule would be used in the absence of a copper catalyst.
Materials:
-
Azide-functionalized biomolecule (from Protocol 1)
-
Alkyne-modified molecule (e.g., drug, fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA, TBTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified molecule in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of CuSO₄ in water (e.g., 100 mM).
-
Prepare a fresh stock solution of sodium ascorbate (B8700270) in water (e.g., 500 mM).
-
Prepare a stock solution of the copper ligand in a suitable solvent (e.g., THPTA in water, TBTA in DMSO/t-butanol).
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide-functionalized biomolecule and the alkyne-modified molecule (typically in a 1:5 to 1:10 molar ratio of azide to alkyne).
-
Add the copper ligand to the reaction mixture (final concentration typically 1-5 mM).
-
Add CuSO₄ (final concentration typically 0.5-2.5 mM).
-
Initiate the reaction by adding sodium ascorbate (final concentration typically 5-10 mM).
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the final bioconjugate to remove excess reagents using a desalting column or dialysis.
-
Characterization: Analyze the final conjugate by SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.
Protocol 3: Mass Spectrometry Analysis of Modified Biomolecules
Mass spectrometry is a powerful tool for confirming the successful conjugation and determining the degree of labeling.
Sample Preparation:
-
Purification: Ensure the modified biomolecule is thoroughly purified to remove any unreacted linker or other small molecules.
-
Digestion (for peptide mapping): For detailed analysis of modification sites, the protein can be digested into smaller peptides using a protease such as trypsin.
-
Desalting: Desalt the intact protein or peptide digest using a C4 or C18 ZipTip, respectively, prior to mass spectrometry analysis.
Mass Spectrometry Analysis:
-
Intact Mass Analysis (e.g., ESI-QTOF):
-
Acquire the mass spectrum of the unmodified biomolecule as a reference.
-
Acquire the mass spectrum of the modified biomolecule.
-
The mass shift between the modified and unmodified biomolecule will correspond to the mass of the attached linker(s). The heterogeneity in the mass spectrum can be used to determine the distribution of species with different numbers of linkers attached (drug-to-antibody ratio, DAR, in the case of ADCs).
-
-
Peptide Mapping (e.g., LC-MS/MS):
-
Separate the peptide digest using reverse-phase liquid chromatography.
-
Analyze the eluting peptides by tandem mass spectrometry (MS/MS).
-
Search the MS/MS data against the protein sequence, including the mass of the linker as a variable modification on cysteine residues (for sulfone conjugation) or other relevant residues. This will identify the specific sites of modification.
-
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Troubleshooting & Optimization
Side reactions of Azide-PEG3-Sulfone-PEG3-Azide and how to avoid them
Welcome to the technical support center for Azide-PEG3-Sulfone-PEG3-Azide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding side reactions and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a hydrophilic, bifunctional linker used in bioconjugation and chemical biology.[1] Its structure consists of two terminal azide (B81097) groups connected by two polyethylene (B3416737) glycol (PEG3) chains and a central sulfone group. The primary application of this linker is to connect two molecular entities using "click chemistry".[2]
The terminal azide groups are designed to react with alkyne-containing molecules through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it links a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[2] The PEG spacers enhance water solubility and provide flexibility, while the sulfone core is a stable structural component.[1]
Q2: What are the most common side reactions during a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this linker?
The primary side reactions in CuAAC involve the catalyst and the alkyne substrate rather than the azide linker itself. Key side reactions include:
-
Oxidative Homocoupling of Alkynes (Glaser Coupling): This is a prevalent side reaction where two terminal alkynes couple in the presence of oxygen and Cu(II) ions, forming a diyne byproduct.[3] This consumes the alkyne substrate and reduces the yield of the desired conjugate.
-
Catalyst Deactivation: The active catalyst in CuAAC is Cu(I). It can be easily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction mixture, which stalls the reaction.[3]
-
Substrate Degradation: Under certain conditions, reactive oxygen species (ROS) can be generated, potentially leading to the degradation of sensitive biomolecules.[4]
-
Staudinger Ligation: If phosphine-containing reagents are present in the reaction mixture, the azide groups can react with them to form an iminophosphorane, which is the basis of the Staudinger ligation.[5][6] This is a competing bioorthogonal reaction and should be avoided unless intended.
Q3: Does the central sulfone group in the linker cause side reactions?
The sulfone group in this compound is a dialkyl sulfone (-CH2-SO2-CH2-). This type of sulfone is chemically stable and generally unreactive under standard bioconjugation conditions.[7][8] It should not be confused with activated sulfones, such as vinyl sulfones or certain heteroaryl sulfones, which are specifically designed as electrophiles to react with nucleophiles like the thiol group of cysteine residues.[9][10][11] Therefore, the sulfone core of this linker is considered a stable part of the spacer.
Q4: Are there stability issues associated with the PEG chains?
Polyethylene glycol (PEG) linkers are known for their biocompatibility, flexibility, and ability to increase water solubility.[12] While generally stable, the C-O bonds in the PEG backbone can be susceptible to oxidative degradation, particularly in the presence of transition metal ions and reactive oxygen species.[13] Since CuAAC reactions can sometimes generate ROS, it is important to use appropriate protective measures, such as copper-stabilizing ligands, to minimize potential damage to the PEG chains and any sensitive biomolecules.[4]
Troubleshooting and Optimization Guide
This guide addresses common issues encountered when using this compound in CuAAC reactions.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Catalyst Inactivity: Oxidation of Cu(I) to Cu(II) by oxygen.[3] 2. Poor Reagent Quality: Degradation of azide or alkyne starting materials.[3] 3. Steric Hindrance: Bulky groups near the alkyne or azide can slow the reaction.[3][14] 4. Inappropriate Reaction Conditions: Incorrect pH, temperature, or solvent.[3] | 1. Degas all solutions by sparging with an inert gas (Argon or Nitrogen).[15] Use a fresh solution of a reducing agent like sodium ascorbate.[4] 2. Use high-purity, fresh reagents. Store azides properly as they can be unstable.[3] 3. Increase reaction time or temperature. Consider using a copper-stabilizing ligand (e.g., THPTA, TBTA) which can accelerate the reaction.[4] 4. Optimize pH (typically 4-12).[16] Use water or aqueous co-solvent mixtures (e.g., with DMSO, t-BuOH) which are known to accelerate the rate.[15][16] |
| Significant Byproduct Formation | 1. Alkyne Homocoupling: Presence of oxygen leading to Glaser coupling.[3] 2. Substrate Degradation: Reaction conditions are too harsh for a sensitive biomolecule (e.g., protein, oligonucleotide). | 1. Work under anaerobic conditions (e.g., in a glovebox or under a steady stream of inert gas).[15] Ensure a sufficient excess of the reducing agent is present.[16] 2. Use a copper-stabilizing ligand to protect the biomolecule from ROS.[4] Consider lowering the reaction temperature and extending the reaction time. |
| Difficulty in Product Purification | 1. Persistent Copper Contamination: Copper ions binding to the product. 2. Complex Reaction Mixture: Presence of unreacted starting materials, byproducts, and the desired conjugate.[17] | 1. Treat the reaction mixture with a copper chelating resin before chromatographic purification.[3] 2. Use a multi-step purification strategy. Size-exclusion chromatography (SEC) is effective for removing small molecules like unreacted linkers, followed by ion-exchange (IEX) or reverse-phase (RP-HPLC) chromatography to separate the desired product from unreacted biomolecules or byproducts.[][19] |
Visualizing the CuAAC Reaction and a Key Side Reaction
References
- 1. m-PEG3-Sulfone-PEG3-azide, 1895922-76-5 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03359K [pubs.rsc.org]
- 7. m-PEG3-Sulfone-PEG3-azide | C15H31N3O8S | CID 119058264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Click Chemistry [organic-chemistry.org]
- 17. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Azide-PEG3-Sulfone-PEG3-Azide Conjugations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction times for Azide-PEG3-Sulfone-PEG3-Azide conjugations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional, PEG-based linker primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are molecules designed to induce the degradation of specific target proteins within a cell by recruiting an E3 ubiquitin ligase to the target protein.[1] The azide (B81097) groups on this linker allow for covalent conjugation to molecules containing alkyne groups via "click chemistry," a highly efficient and specific set of reactions.[1]
Q2: What types of conjugation reactions can be performed with this linker?
This linker is designed for "click chemistry" reactions, which include:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly reliable and widely used reaction that joins an azide and a terminal alkyne to form a stable triazole linkage. It requires a copper(I) catalyst.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between an azide and a strained alkyne (e.g., DBCO or BCN) and does not require a toxic copper catalyst, making it suitable for applications in living systems.[1]
Q3: How does the sulfone group in the linker affect the conjugation reaction?
Q4: What are the key factors that influence the reaction time of the conjugation?
Several factors can significantly impact the kinetics of both CuAAC and SPAAC reactions:
-
Concentration of Reactants: Higher concentrations of the azide linker and the alkyne-containing molecule will generally lead to faster reaction rates.
-
Temperature: Increasing the reaction temperature typically accelerates the reaction. However, the stability of the biomolecules involved must be considered.
-
Catalyst and Ligand (for CuAAC): The choice and concentration of the copper(I) source and the stabilizing ligand are crucial for CuAAC. Ligands not only stabilize the copper(I) catalyst but also can accelerate the reaction.
-
Solvent: The polarity and protic nature of the solvent can influence reaction rates. For example, aqueous mixtures are often used and can sometimes accelerate CuAAC reactions.
-
pH: The pH of the reaction buffer can affect the stability of the reactants and the efficiency of the catalyst system.
Troubleshooting Guide
This guide addresses common issues encountered during this compound conjugations.
dot
Caption: A logical workflow for troubleshooting common issues in conjugation reactions.
| Issue | Potential Cause | Troubleshooting Steps |
| Slow or Incomplete Reaction | Suboptimal Reactant Concentrations | - Increase the concentration of one or both reactants. A molar excess of one component (e.g., the linker) can drive the reaction to completion. |
| Low Reaction Temperature | - If the stability of your biomolecules permits, increase the reaction temperature in increments (e.g., from room temperature to 37°C). | |
| Inefficient Catalyst System (CuAAC) | - Ensure the use of a fresh copper(I) source or an efficient in situ reduction of a copper(II) salt (e.g., with sodium ascorbate).- Use a copper-stabilizing ligand such as TBTA or THPTA to improve catalyst performance and prevent disproportionation. | |
| Inappropriate Solvent | - The reaction may be sensitive to the solvent. If using organic solvents like DMSO or DMF, ensure they are anhydrous. For aqueous reactions, consider the impact of buffers on pH and catalyst stability. | |
| Low Yield of Desired Conjugate | Degradation of Reagents | - Ensure that the this compound linker and the alkyne-containing molecule have been stored correctly and have not degraded. Azides can be sensitive to reducing agents. |
| Side Reactions | - In CuAAC, oxidative homocoupling of the alkyne can occur. Ensure the reaction is adequately deoxygenated or that sufficient reducing agent is present.- For protein conjugations, non-specific binding or reaction with other functional groups can be an issue. Optimize the pH to favor the desired reaction. | |
| Loss During Purification | - Evaluate your purification method (e.g., size-exclusion chromatography, dialysis) to ensure it is suitable for your conjugate and that you are not losing product during this step. | |
| Formation of Aggregates or Precipitate | Poor Solubility of Reactants or Product | - The hydrophilicity of the PEG linker should aid solubility, but if you are conjugating a hydrophobic molecule, solubility issues can arise. Consider adjusting the solvent system (e.g., adding a co-solvent like DMSO). |
| Protein Denaturation | - If working with proteins, high concentrations of organic solvents or extreme pH can cause denaturation and precipitation. Keep the concentration of organic co-solvents to a minimum if possible. |
Experimental Protocols
The following are generalized protocols for CuAAC and SPAAC reactions. These should be optimized for your specific molecules and experimental setup.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
dot
Caption: A step-by-step workflow for performing a CuAAC reaction.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper-stabilizing ligand (e.g., THPTA)
-
Sodium ascorbate
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Anhydrous DMSO or DMF (if needed for solubility)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the this compound and the alkyne-functionalized molecule in the reaction buffer or a minimal amount of DMSO/DMF before diluting with the buffer.
-
Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), ligand (e.g., 100 mM in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared).
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide-linker and the alkyne-molecule. The final concentrations will depend on the specific reactants but can range from µM to mM. A common starting point is a 1:1 to 1:5 molar ratio of the limiting reagent to the excess reagent.
-
-
Catalyst Addition:
-
Prepare a premix of the CuSO₄ and ligand solution. A 1:5 molar ratio of Cu:ligand is often used. Add this premix to the reaction mixture.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species. A final concentration of 1-5 mM sodium ascorbate is typical.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature or 37°C for 1 to 24 hours. The reaction progress can be monitored by techniques such as HPLC, LC-MS, or SDS-PAGE for protein conjugations.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and the copper catalyst.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
dot
Caption: A simplified workflow for catalyst-free SPAAC reactions.
Materials:
-
This compound
-
Strained alkyne-functionalized molecule (e.g., containing DBCO or BCN)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF (if needed for solubility)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the this compound and the strained alkyne-functionalized molecule in the reaction buffer or a minimal amount of DMSO/DMF.
-
-
Reaction Setup:
-
Combine the azide-linker and the strained alkyne-molecule in the reaction vessel. A 1:1 to 1:1.5 molar ratio is often sufficient due to the high reactivity of strained alkynes.
-
-
Incubation:
-
Incubate the reaction at the desired temperature (e.g., 4°C, room temperature, or 37°C). Reaction times for SPAAC can be significantly shorter than for CuAAC, often ranging from 30 minutes to a few hours. Monitor the reaction progress.
-
-
Purification:
-
Purify the conjugate using a suitable method to remove any unreacted starting materials.
-
Data Presentation: Factors Influencing Reaction Time
While specific kinetic data for this compound is limited in the literature, the following tables provide a general overview of how different parameters can affect reaction times for CuAAC and SPAAC based on studies of similar molecules. These should be used as a guide for optimization.
Table 1: General Influence of Reaction Parameters on CuAAC Reaction Time
| Parameter | Condition | Relative Reaction Time | Notes |
| Temperature | 4°C | Slowest | Suitable for sensitive biomolecules. |
| Room Temperature (~22°C) | Moderate | A good starting point for many reactions. | |
| 37°C | Fastest | May not be suitable for all biomolecules. | |
| Copper Conc. | Low (e.g., 50 µM) | Slower | May be sufficient for some reactions. |
| High (e.g., 1 mM) | Faster | Higher concentrations can increase the risk of protein precipitation or side reactions. | |
| Ligand | None | Slowest | Not recommended; leads to catalyst instability. |
| TBTA | Fast | A common and effective ligand. | |
| THPTA | Fast | A water-soluble ligand, good for biological applications. | |
| Reactant Conc. | Low (e.g., 10 µM) | Slower | Reaction time will be highly dependent on concentration. |
| High (e.g., 1 mM) | Faster | Limited by the solubility of the reactants. |
Table 2: General Influence of Strained Alkyne on SPAAC Reaction Time
| Strained Alkyne | Relative Reactivity | Typical Reaction Time | Notes |
| BCN | Good | 1-4 hours | A commonly used strained alkyne. |
| DBCO | Very Good | 30 minutes - 2 hours | Generally more reactive than BCN. |
| DIBO | Excellent | < 1 hour | One of the more reactive cyclooctynes. |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Reaction conditions should be optimized for each specific application.
References
Storage and handling of Azide-PEG3-Sulfone-PEG3-Azide to prevent degradation
This technical support center provides guidance on the proper storage and handling of Azide-PEG3-Sulfone-PEG3-Azide to minimize degradation and ensure experimental success. The information is intended for researchers, scientists, and drug development professionals utilizing this bifunctional linker in their work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored at or below -20°C in a tightly sealed container.[1][2] It is also crucial to protect the compound from light and moisture.[3][4] For optimal stability, storing under an inert atmosphere such as argon or nitrogen is recommended.[4] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.[3][5]
Q2: How should I handle this compound in the laboratory?
Due to the azide (B81097) functional groups, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.[6][7] Metal spatulas should be avoided when handling the compound, as azides can form explosive metal azides. Reactions should be conducted in a well-ventilated fume hood. Avoid contact with strong acids, as this can generate highly toxic and explosive hydrazoic acid.[8] Also, avoid using chlorinated solvents like dichloromethane (B109758) and chloroform, which can react with azides to form unstable compounds.[6]
Q3: What solvents are compatible with this compound?
PEG-based linkers are generally soluble in a variety of organic solvents such as dimethylsulfoxide (DMSO) and dimethylformamide (DMF), as well as in alcohols and chlorinated solvents (though the latter should be avoided with azides).[3] For aqueous reactions, stock solutions can be prepared in a water-miscible organic solvent like DMSO and then diluted into the aqueous buffer.
Q4: What are the primary applications of this compound?
This compound is a homobifunctional linker, meaning it has two identical reactive groups (azides). It is commonly used as a PROTAC (PROteolysis TArgeting Chimera) linker in drug discovery to bring a target protein and an E3 ubiquitin ligase into proximity.[9][10] The azide groups are designed for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate with molecules containing alkyne groups.[9][10]
Q5: Is the sulfone group in the linker reactive?
In this molecule, the dialkyl sulfone group is generally stable and serves as a component of the linker backbone.[4] While some sulfones, like vinyl sulfones, are used as reactive handles for bioconjugation with thiols, the sulfone in this linker is not intended for this purpose and is stable under typical bioconjugation conditions.[11]
Stability and Degradation
| Condition | Azide Group | PEG Chain (Ether Linkages) | Sulfone Group | Potential Degradation Pathway & Products |
| Acidic pH | Unstable | Stable | Stable | Protonation of the azide can lead to the formation of hydrazoic acid, which is volatile and explosive. |
| Basic pH | Stable | Stable | Stable | Generally stable, though extreme basic conditions should be avoided. |
| Elevated Temperature | Potentially Unstable | Potentially Unstable | Stable | Organic azides can decompose at high temperatures, potentially releasing nitrogen gas.[6] Long-term exposure of PEG to heat can lead to oxidative degradation.[12][13] |
| UV Light Exposure | Unstable | Potentially Unstable | Stable | Azide groups can be sensitive to UV light and may decompose to form highly reactive nitrenes.[14] PEG chains can also undergo photodegradation, especially in the presence of a catalyst.[15][16][17] |
| Reducing Agents | Unstable | Stable | Stable | Strong reducing agents can reduce the azide group to an amine. |
| Oxidizing Agents | Stable | Unstable | Stable | The PEG backbone is susceptible to oxidation, which can lead to chain cleavage and the formation of aldehydes, ketones, and carboxylic acids.[12] |
| Freeze-Thaw Cycles | Generally Stable | Generally Stable | Stable | While the molecule itself is likely stable, repeated freeze-thaw cycles of solutions can lead to degradation due to the formation of ice crystals and changes in local concentration. It is recommended to aliquot solutions for single use.[5][18] |
Troubleshooting Guide
Caption: Troubleshooting workflow for low-yield conjugation reactions.
Issue 1: Low or no yield in a click chemistry reaction.
-
Possible Cause: Degradation of the azide groups on the linker.
-
Troubleshooting Steps:
-
Ensure the linker has been stored correctly at -20°C and protected from light.
-
Avoid multiple freeze-thaw cycles of stock solutions. It is best to prepare single-use aliquots.
-
If degradation is suspected, verify the integrity of the linker using analytical methods such as mass spectrometry or NMR.
-
-
-
Possible Cause: Inactive copper catalyst (for CuAAC reactions).
-
Troubleshooting Steps:
-
Ensure the copper(I) source is fresh or properly stored under inert gas.
-
Use a fresh solution of the reducing agent (e.g., sodium ascorbate).
-
Degas all buffers and solvents to remove oxygen, which can oxidize the copper(I) catalyst.
-
-
-
Possible Cause: Poor quality of the alkyne-containing substrate.
-
Troubleshooting Steps:
-
Verify the purity and integrity of the alkyne substrate.
-
Ensure the alkyne has not degraded during storage.
-
-
Issue 2: Poor solubility of the final conjugate.
-
Possible Cause: The conjugated molecule is inherently hydrophobic.
-
Troubleshooting Steps:
-
The PEG component of the linker is designed to enhance water solubility. However, if the attached molecules are very hydrophobic, the overall conjugate may still have limited aqueous solubility.
-
Consider performing the conjugation and subsequent purification steps in buffers containing a small percentage of an organic co-solvent like DMSO.
-
-
Issue 3: Difficulty in purifying the final product.
-
Possible Cause: PEG linkers can cause compounds to behave atypically during chromatography.
-
Troubleshooting Steps:
-
For purification of PEGylated molecules, size-exclusion chromatography (SEC) is often more effective than reversed-phase HPLC, where PEGylated compounds can exhibit broad peaks.
-
Dialysis or tangential flow filtration can be used to remove unreacted linker and other small molecules from a protein conjugate.
-
-
Experimental Protocols
The following is a general protocol for a two-step sequential conjugation of two different proteins (Protein A and Protein B) using this compound. This protocol assumes Protein A contains an alkyne group and Protein B will be modified to contain an alkyne group.
Caption: Experimental workflow for sequential protein-protein conjugation.
Materials:
-
Alkyne-modified Protein A
-
Protein B
-
This compound
-
Alkyne modification reagent (e.g., an NHS-alkyne to react with lysines on Protein B)
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
-
For CuAAC:
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
THPTA or other copper-chelating ligand
-
-
Purification columns (e.g., desalting or SEC)
Procedure:
Part 1: Modification of Protein B with an Alkyne Group (if necessary)
-
Dissolve Protein B in an amine-free buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the NHS-alkyne reagent in anhydrous DMSO.
-
Add the NHS-alkyne solution to the protein solution at a desired molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Remove excess alkyne reagent by dialysis or using a desalting column.
Part 2: Sequential Conjugation
Step A: Reaction of this compound with Alkyne-Protein A
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
In a reaction tube, combine the alkyne-modified Protein A with a 1.5 to 2-fold molar excess of the this compound linker in PBS.
-
For CuAAC:
-
Prepare a fresh solution of the copper catalyst premix (e.g., CuSO₄ and THPTA ligand).
-
Prepare a fresh solution of sodium ascorbate.
-
Add the copper catalyst premix to the reaction mixture, followed by the sodium ascorbate solution. The final concentrations should typically be in the range of 0.1-1 mM for the catalyst components.
-
-
Incubate the reaction for 1-4 hours at room temperature. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Purify the resulting Protein A-Linker-Azide conjugate using a desalting column or SEC to remove excess linker and catalyst components.
Step B: Reaction of Protein A-Linker-Azide with Alkyne-Protein B
-
Combine the purified Protein A-Linker-Azide with a 1.5 to 2-fold molar excess of the alkyne-modified Protein B in PBS.
-
For CuAAC:
-
Add the freshly prepared copper catalyst premix and sodium ascorbate solution as in Step A.3.
-
-
Incubate the reaction for 2-16 hours at room temperature.
-
Purify the final Protein A - Linker - Protein B conjugate using SEC to separate the desired product from unreacted proteins and other reagents.
-
Characterize the final conjugate using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).
Note: This is a generalized protocol. The optimal reaction conditions (e.g., stoichiometry, reaction time, temperature) may need to be determined empirically for each specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulfone - Wikipedia [en.wikipedia.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. precisepeg.com [precisepeg.com]
- 11. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hamptonresearch.com [hamptonresearch.com]
- 13. hamptonresearch.com [hamptonresearch.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. Effect of multiple freeze-thaw cycles on selected biochemical serum components - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Azide-PEG3-Sulfone-PEG3-Azide Linker
Here is a technical support center for Azide-PEG3-Sulfone-PEG3-Azide, including troubleshooting guides and FAQs, designed for researchers, scientists, and drug development professionals.
This technical support center provides guidance on the use of the this compound linker, with a specific focus on how pH can impact its stability and reactivity in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for using this linker in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?
A1: CuAAC reactions are generally robust and can be performed over a broad pH range, typically between 4 and 12.[1] For most bioconjugation applications, a pH range of 7.0 to 7.5, often achieved using buffers like PBS or HEPES, is recommended as a starting point.[2]
Q2: How stable is the sulfone group in this linker across different pH values?
A2: The dialkyl sulfone functional group is generally considered chemically inert and stable under most conditions.[3] It offers high resistance to oxidation and corrosion.[3] However, under strongly basic conditions (pH > 12), there is a possibility of a slow elimination reaction, although this is less likely compared to other linker chemistries like maleimides.[3][4][5]
Q3: Is the azide (B81097) functionality sensitive to pH?
A3: The terminal azide groups are highly stable under a wide range of conditions, including most buffers used for bioconjugation (pH 4-12).[1][6] It is important to avoid the presence of strong reducing agents, as they can degrade the azide group.[7]
Q4: Can this linker be used for copper-free click chemistry (SPAAC)?
A4: Yes, this linker is suitable for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[8] The azide groups will react efficiently with strained alkynes like DBCO or BCN.[6][8] SPAAC is ideal for applications in live cells or other copper-sensitive systems and works well at physiological pH.[9]
Q5: What are the best practices for storing the this compound linker?
A5: The linker should be stored at -20°C in a dry environment to maintain its stability.[9] For long-term stability, it is advisable to avoid repeated freeze-thaw cycles.[9]
Troubleshooting Guide
This guide addresses common issues encountered during conjugation experiments.
| Problem | Possible Cause | Recommended Solution |
| Low or no product yield in CuAAC reaction | Incorrect pH: The reaction buffer is outside the optimal pH 4-12 range, affecting catalyst or substrate stability. | Prepare fresh buffer and confirm the pH is within the 7.0-7.5 range for optimal performance in bioconjugation.[2] |
| Catalyst (Copper) Inactivity: The active Cu(I) has been oxidized to the inactive Cu(II) state.[10] | Degas all solutions thoroughly. Ensure a sufficient amount of a reducing agent, like sodium ascorbate (B8700270), is used.[10][11] | |
| Poor Reagent Quality: The azide or alkyne starting materials have degraded. | Use fresh, high-purity reagents. Store the azide linker properly at -20°C.[9][10] | |
| Unexpected cleavage of the conjugate | Extreme pH during workup: Exposure to a very high pH (>12) during purification or analysis may have caused slow degradation of the sulfone linker. | Maintain a neutral to slightly basic pH (7-9) during all experimental steps, including purification. Avoid strongly basic conditions. |
| Inconsistent reaction rates | Oxygen Exposure: Variations in the amount of dissolved oxygen can affect the concentration of the active Cu(I) catalyst. | Standardize the degassing procedure for all reactions to ensure reproducibility.[10] |
| Steric Hindrance: Bulky groups near the azide or alkyne can slow the reaction.[10] | Consider increasing the reaction time or temperature. If possible, redesign the substrate with a less hindered linker.[10] |
Data Presentation: pH Impact on Functional Group Stability
The table below summarizes the general stability and reactivity of the functional moieties within the this compound linker at different pH ranges.
| Functional Group | Acidic (pH < 4) | Neutral (pH 6-8) | Basic (pH > 9) |
| Azide (-N₃) | Stable | Optimal for Reactivity | Stable up to pH 12.[1] |
| PEG Linker | Highly Stable | Highly Stable | Highly Stable |
| Sulfone (-SO₂-) | Highly Stable | Highly Stable | Generally stable; potential for slow elimination at very high pH (>12).[3] |
Experimental Protocols
General Protocol for CuAAC Bioconjugation
This protocol provides a starting point for conjugating an alkyne-modified biomolecule with this compound.
1. Reagent Preparation:
- Biomolecule-Alkyne Solution: Dissolve your alkyne-modified biomolecule (e.g., protein) in a non-amine-containing buffer such as PBS at pH 7.2.
- Azide Linker Solution: Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO.
- Catalyst Solution: Prepare a fresh stock solution of a Cu(II) salt, such as CuSO₄·5H₂O (e.g., 100 mM in H₂O).[10]
- Reducing Agent Solution: Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in H₂O).[10]
- (Optional) Ligand Solution: Prepare a stock solution of a copper-stabilizing ligand (e.g., THPTA) to improve reaction efficiency and protect biomolecules.[11]
2. Reaction Setup:
- In a microcentrifuge tube, combine the Biomolecule-Alkyne solution and the Azide Linker solution. A 2 to 10-fold molar excess of the azide linker is typically recommended.
- Add the CuSO₄ solution to the mixture (typically 1-5 mol%).[10] If using a ligand, pre-mix it with the CuSO₄ solution before adding.
- Initiate the reaction by adding the sodium ascorbate solution (typically 5-10 mol%).[10]
3. Reaction Incubation:
- Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
- Protect the reaction from light if using fluorescently-labeled molecules.
4. Purification:
- Remove excess reagents and copper catalyst using an appropriate method for your biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification.
Mandatory Visualizations
Caption: Experimental workflow for a CuAAC reaction.
Caption: Potential sulfone degradation pathway at high pH.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfone - Wikipedia [en.wikipedia.org]
- 4. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Azide | BroadPharm [broadpharm.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. jenabioscience.com [jenabioscience.com]
Cleavage of the sulfone group in Azide-PEG3-Sulfone-PEG3-Azide linkers
Technical Support Center: Azide-PEG3-Sulfone-PEG3-Azide Linkers
This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the cleavage of the sulfone group in this compound and similar sulfone-containing linkers. The protocols and data are based on established methods for sulfone chemistry and may require optimization for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of an this compound linker?
This is a heterobifunctional linker designed for bioconjugation. The terminal azide (B81097) groups allow for the attachment of molecules containing alkyne groups via "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC). The central sulfone group can act as a cleavable element under specific reductive conditions, allowing for the release of the conjugated molecules. The PEG3 (polyethylene glycol) units enhance water solubility and provide a flexible spacer arm.
Q2: Under what conditions does the sulfone group in this linker cleave?
The carbon-sulfur bonds in alkyl sulfones are generally stable. Cleavage typically requires reductive methods.[1] Common laboratory reagents for this purpose include active metals or specific reducing agents.[1] In some specialized linker designs, a sulfone can be made base-labile by placing it in a position beta to an activiating group, allowing for cleavage via β-elimination.[2] However, for a simple alkyl sulfone linker, reductive cleavage is the standard approach.
Q3: Is the sulfone linker cleavable inside cells?
The intracellular environment is more reducing than the extracellular space, primarily due to the high concentration of glutathione (B108866). While some specially designed linkers are cleaved by intracellular glutathione[3], the reductive cleavage of a stable alkyl sulfone group typically requires stronger reducing agents than those naturally present in cells at sufficient concentrations. Therefore, this linker is generally considered cleavable under specific chemical conditions in the lab, rather than being biologically labile.
Q4: What are the expected products after cleavage?
Reductive desulfonylation replaces the sulfone group with either a carbon-carbon single bond or a double bond (in the case of Julia-type olefinations), or it can be replaced with hydrogen.[1] For a linker of the type R-SO2-R', reductive cleavage would typically result in the formation of R-H and R'-H, effectively breaking the linker into two separate PEGylated azide fragments and releasing the conjugated molecules.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or No Cleavage | 1. Ineffective Reducing Agent: The chosen reducing agent may not be strong enough or may have degraded. 2. Suboptimal Reaction Conditions: Temperature may be too low, or reaction time too short. 3. Solvent Incompatibility: The solvent may not be suitable for the reductive cleavage reaction. For PEG-substituted sulfones, solvent choice can be critical.[4] 4. Reagent Stoichiometry: Insufficient molar excess of the reducing agent. | 1. Use a fresh, active reducing agent. Consider a stronger reductant such as Samarium(II) Iodide (SmI₂) or a sodium amalgam.[1][5] 2. Optimize reaction conditions. Try increasing the temperature (e.g., from room temperature to 50°C) and extending the reaction time. Monitor the reaction progress using an appropriate analytical method (e.g., LC-MS, TLC). 3. Change the solvent system. For PEGylated compounds, a mixture of polar aprotic solvents like DMF with an alcohol such as methanol (B129727) can be effective.[4] 4. Increase the excess of the reducing agent. A 5 to 10-fold molar excess is a common starting point. |
| Degradation of Conjugated Molecule | 1. Harsh Reaction Conditions: The conjugated molecule (e.g., protein, peptide, small molecule) may not be stable to the strong reducing conditions required for sulfone cleavage. 2. Extreme pH: Some reductive methods may involve strongly basic or acidic conditions.[1] | 1. Use milder reducing agents if possible. While less common for simple alkyl sulfones, explore options like tributyltin hydride, although this may require specific reaction setups.[1] 2. Screen different reaction conditions. Test a matrix of temperatures and reaction times to find a balance between cleavage efficiency and molecule stability. 3. Protect sensitive functional groups on your molecule of interest prior to the cleavage reaction, if feasible. |
| Difficult Product Purification | 1. Byproducts from Reducing Agent: The reducing agent itself can generate byproducts that are difficult to remove. 2. Complex Reaction Mixture: Incomplete cleavage results in a mix of starting material, cleaved products, and byproducts. | 1. Choose a reagent with easily removable byproducts. For example, after quenching a reaction with SmI₂, the samarium salts can often be removed by aqueous workup. 2. Optimize the reaction for full conversion. This simplifies the subsequent purification steps. 3. Utilize appropriate purification techniques. Reversed-phase HPLC is often effective for purifying PEGylated molecules. Size exclusion chromatography can also be used to separate molecules of different sizes. |
Experimental Protocols & Data
Reductive Cleavage Methods for Sulfone Linkers
The following table summarizes common reagents used for the reductive cleavage of sulfone groups. Note that conditions often need to be optimized for specific substrates.
| Reagent | Typical Conditions | Advantages | Disadvantages | Reference |
| Sodium Amalgam (Na/Hg) | 6% Na/Hg, Na₂HPO₄, in a solvent like MeOH/DMF (1:8) | Effective for many sulfones. | Requires careful handling due to the toxicity of mercury. Can be slow for some substrates. | [1][4][5] |
| Samarium(II) Iodide (SmI₂) | SmI₂ in THF, often with an additive like HMPA or a proton source (e.g., MeOH). | Powerful reductant, often provides fast and clean reactions at room temperature. | Air and moisture sensitive. HMPA is a known carcinogen. | [1][5] |
| Magnesium Metal (Mg) | Mg powder in an alcoholic solvent (e.g., MeOH) with a catalytic amount of HgCl₂. | Less toxic than bulk mercury amalgams. | Reaction can be slow and may require activation of the magnesium. | [1][6] |
| Aluminum Amalgam (Al/Hg) | Al/Hg in a suitable solvent. | Chemoselective for reducing α-sulfonylated carbonyl groups. | Requires preparation of the amalgam and use of mercury. | [1] |
Detailed Protocol: Reductive Cleavage using Samarium(II) Iodide (SmI₂)
This protocol is a general guideline for the cleavage of a sulfone linker conjugated to a small molecule. Caution: This reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen) as SmI₂ is sensitive to air and moisture.
Materials:
-
Sulfone-linker conjugate
-
Anhydrous Tetrahydrofuran (THF)
-
Samarium(II) Iodide solution (0.1 M in THF, commercially available or freshly prepared)
-
Anhydrous Methanol (MeOH)
-
Quenching solution (e.g., saturated aqueous Potassium Sodium Tartrate - Rochelle's salt)
-
Inert atmosphere glovebox or Schlenk line setup
Procedure:
-
Preparation: Dissolve the sulfone-linker conjugate in anhydrous THF in a dried flask under an inert atmosphere.
-
Addition of Proton Source: Add anhydrous methanol (approximately 4 equivalents relative to the substrate) to the solution.
-
Cooling (Optional): Cool the reaction mixture to 0°C in an ice bath. This can help control the reaction rate and minimize side reactions.
-
Addition of SmI₂: Slowly add the 0.1 M solution of SmI₂ via syringe while stirring, until the characteristic deep blue or green color persists. This indicates an excess of the reducing agent.
-
Reaction: Allow the reaction to stir at 0°C or room temperature. Monitor the reaction progress by TLC or LC-MS by taking small aliquots, quenching them, and analyzing the components. Reaction times can range from 30 minutes to several hours.
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of Rochelle's salt and exposing the mixture to air. The color will dissipate.
-
Workup: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using a suitable method such as flash chromatography or preparative HPLC.
Visualizations
Workflow for Sulfone Linker Cleavage
Caption: General experimental workflow for the reductive cleavage of a sulfone linker.
Conceptual Mechanism of Reductive Desulfonylation
References
- 1. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble polymer traceless linker investigations: solvent effects on the desulfonylation of polyethylene glycol (PEG) substituted aryl alkyl sulfones with sodium amalgam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Julia olefination - Wikipedia [en.wikipedia.org]
- 6. Sulfones: new reagents in organocatalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Azide-PEG3-Sulfone-PEG3-Azide and Other PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The field of bioconjugation demands precise and stable linkage of molecules to create effective therapeutics, diagnostics, and research tools. Polyethylene glycol (PEG) linkers are widely utilized to improve the pharmacokinetic and pharmacodynamic properties of bioconjugates.[1][2] This guide provides a comprehensive comparison of the Azide-PEG3-Sulfone-PEG3-Azide linker with other common PEG linkers used in bioconjugation, supported by experimental data and detailed protocols.
Introduction to this compound
The this compound linker is a heterobifunctional crosslinker featuring two azide (B81097) groups and a central sulfone moiety, connected by two PEG3 units.[3][4][5] This structure offers a unique combination of functionalities for bioconjugation. The azide groups enable highly specific and efficient conjugation to alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[3][4][6] The sulfone group, particularly bis-sulfone structures, can react with thiols, for instance from the reduction of disulfide bridges in proteins, to form stable thioether bonds.[7] This linker is particularly noted for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[3][4][8]
Comparative Analysis of Linker Chemistries
The performance of a PEG linker is largely determined by its reactive functional groups. This section compares the key characteristics of azide, sulfone, and other common functional groups used in bioconjugation.
Stability of the Conjugate
The stability of the linkage between the PEG linker and the biomolecule is critical, especially for in vivo applications.
Table 1: Comparative Stability of Different Linker Chemistries
| Linker Functional Group | Bond Formed | Stability Characteristics | Key Findings | Reference(s) |
| Sulfone | Thioether | Highly stable and resistant to deconjugation. | A mono-sulfone-PEG conjugate retained >90% of its conjugation after 7 days at 37°C in the presence of 1 mM glutathione (B108866).[9][10] In another study, a sulfone conjugate was stable for 1 month in human plasma with ~90% remaining.[11] | [9][10][11][12] |
| Maleimide (B117702) | Thioether | Susceptible to retro-Michael reaction and thiol exchange, leading to deconjugation. | Less than 70% of a maleimide-PEG conjugate remained intact after 7 days at 37°C in the presence of 1 mM glutathione.[9][10] Another study showed only ~20% of a maleimide conjugate remained after 72 hours in human plasma.[12][13] | [9][10][12][13] |
| Azide (via Click Chemistry) | Triazole | Forms a highly stable and irreversible covalent bond. | Click chemistry forms a stable triazole linkage.[6] | [6] |
| NHS Ester | Amide | Forms a stable amide bond with primary amines. | Generally stable under physiological conditions. | [14] |
| Vinyl Sulfone | Thioether | Forms a stable, irreversible thioether bond. | Reported to have higher stability than maleimide-based counterparts.[15][16] | [15][16] |
Reaction Kinetics and Specificity
The efficiency and selectivity of the conjugation reaction are crucial for achieving high yields of well-defined bioconjugates.
Table 2: Comparison of Reaction Kinetics and Specificity
| Linker Functional Group | Reaction Type | Reaction Speed | Specificity | Key Considerations | Reference(s) |
| Azide | Click Chemistry (CuAAC/SPAAC) | Very fast and efficient. | Highly specific for alkynes (bioorthogonal). | CuAAC requires a copper catalyst which can be cytotoxic, while SPAAC is copper-free.[3][4][6] | [3][4][6] |
| Sulfone | Thiol-Michael Addition | Generally slower than maleimide reactions. | Highly selective for thiols. | Reaction rate can be increased by raising the temperature.[11] | [11] |
| Maleimide | Thiol-Michael Addition | Rapid reaction with thiols at physiological pH. | Highly specific for thiols. | Can undergo hydrolysis, reducing reactivity over time.[15] | [15] |
| NHS Ester | Acylation | Fast reaction with primary amines. | Reacts with all accessible primary amines (e.g., lysine (B10760008) residues, N-terminus). | Reaction is pH-dependent and the NHS ester is susceptible to hydrolysis.[14] | [14] |
| Vinyl Sulfone | Thiol-Michael Addition | Generally slower than maleimides. | Good selectivity for thiols. | Can react with amines at higher pH.[16] | [16] |
Hydrophilicity
The hydrophilicity of the linker can significantly impact the solubility and pharmacokinetic properties of the bioconjugate. PEG itself is highly hydrophilic.[17] The introduction of a sulfone or sulfoxide (B87167) group can further enhance the hydrophilicity of the linker, potentially leading to improved solubility and reduced aggregation of the final conjugate.[1][18]
Experimental Protocols
This section provides detailed methodologies for key experiments in bioconjugation using different types of PEG linkers.
Protocol 1: Antibody Conjugation via Copper-Free Click Chemistry (SPAAC)
This protocol describes the conjugation of a payload to an antibody using an azide-functionalized linker and a DBCO-functionalized payload.
Materials:
-
Antibody of interest
-
Azide-PEG-NHS ester
-
DBCO-functionalized payload
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns
Procedure:
-
Antibody Modification with Azide:
-
Exchange the antibody into an amine-free buffer like PBS (pH 7.4) using a desalting column.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
Immediately before use, dissolve the Azide-PEG-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
-
Add a 5- to 20-fold molar excess of the Azide-PEG-NHS ester solution to the antibody.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[19]
-
Remove the excess, unreacted Azide-PEG-NHS ester using a desalting column equilibrated with PBS (pH 7.4).
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
Combine the azide-labeled antibody with the DBCO-functionalized payload. A 1.5- to 10-fold molar excess of the DBCO-functionalized payload relative to the azide-labeled antibody is recommended.[19]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction can also be performed at 37°C to increase the reaction rate.
-
The reaction progress can be monitored by SDS-PAGE or HPLC.
-
Purify the antibody-payload conjugate using size-exclusion chromatography (SEC) or other suitable methods to remove unreacted payload.
-
Protocol 2: Protein Conjugation using a Sulfone-Based Linker
This protocol outlines the conjugation of a mono-sulfone-PEG reagent to a protein containing a free cysteine residue.
Materials:
-
Protein with a free cysteine residue
-
Mono-sulfone-PEG reagent
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium borohydride (B1222165) (for reduction step if applicable)
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Dissolve the protein in PBS (pH 7.4). If necessary, reduce disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
-
Conjugation Reaction:
-
Add the mono-sulfone-PEG reagent to the protein solution. The optimal molar ratio of linker to protein should be determined empirically.
-
Incubate the reaction at room temperature or 37°C. Reaction times can range from 1 to 24 hours.[11]
-
Monitor the reaction progress by SDS-PAGE, which will show a shift in the molecular weight of the protein upon PEGylation.
-
-
Reduction (for some sulfone linkers):
-
If using a mono-sulfone linker with a ketone that can be reduced to improve stability, add sodium borohydride to the reaction mixture and incubate for a specified time.[9]
-
-
Purification:
-
Remove excess unreacted linker and byproducts using a desalting column or size-exclusion chromatography.
-
Protocol 3: Stability Assay of Bioconjugates
This protocol describes a method to compare the stability of different bioconjugates in the presence of a competing thiol, such as glutathione (GSH).[12][15]
Materials:
-
Purified bioconjugates (e.g., antibody-linker-payload)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
L-Glutathione (reduced)
-
Reverse-phase HPLC system or SDS-PAGE equipment
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the bioconjugates in PBS.
-
Prepare a stock solution of glutathione in PBS.
-
In separate tubes, mix each bioconjugate with the glutathione solution to a final desired concentration (e.g., 1 mM GSH).
-
Prepare control samples of each bioconjugate in PBS without glutathione.
-
-
Incubation:
-
Incubate all samples at 37°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 4, 24, 48, 72 hours, and 7 days), take an aliquot from each tube.
-
Analyze the aliquots by RP-HPLC or SDS-PAGE to quantify the amount of intact conjugate remaining.
-
For HPLC analysis, monitor the peak area of the intact conjugate. For SDS-PAGE, quantify the band intensity of the conjugated protein.
-
-
Data Analysis:
-
Plot the percentage of intact conjugate remaining over time for each linker to compare their stability.
-
Visualizations
Experimental Workflow for Bioconjugate Stability Assay
Caption: Workflow for assessing bioconjugate stability.
Signaling Pathway: PROTAC-Mediated Protein Degradation
References
- 1. adcreview.com [adcreview.com]
- 2. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bis-sulfone-PEG3-azide | CAS:1802908-01-5 | AxisPharm [axispharm.com]
- 6. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 7. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 8. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 9. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - Research Repository [repository.essex.ac.uk]
- 11. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. purepeg.com [purepeg.com]
- 18. Enhanced Hydrophilicity and Antifouling Performance of PEG with Sulfoxide-Containing Side Chains for Nanomedicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to Cleavable Linkers for Antibody-Drug Conjugates: A Focus on Sulfone-Based Conjugation Strategies
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker connecting the antibody to the cytotoxic payload. The linker must be stable enough to prevent premature drug release in systemic circulation while allowing for efficient payload liberation at the tumor site. This guide provides a detailed comparison of common cleavable linkers—hydrazone, disulfide, and peptide linkers—and contrasts them with stable, non-cleavable conjugation strategies, with a special focus on the emerging use of sulfone-based chemistry.
Introduction to Linker Technology in ADCs
Linkers are broadly categorized into two classes: cleavable and non-cleavable.[1][2][3][] Cleavable linkers are designed to be severed by specific triggers within the tumor microenvironment or inside cancer cells, such as acidic pH, high glutathione (B108866) concentrations, or lysosomal proteases.[3][][6] Non-cleavable linkers, conversely, release the payload only after the complete lysosomal degradation of the antibody.[3] The choice of linker technology profoundly impacts an ADC's therapeutic index, influencing its stability, mechanism of action, and potential for bystander killing effects.[7][8]
Sulfone-containing linkers, particularly phenyloxadiazole sulfones, represent an advancement in creating stable, non-cleavable linkages.[9][10][11] They offer a robust alternative to traditional maleimide (B117702) chemistry for conjugating drugs to cysteine residues on the antibody, thereby enhancing plasma stability and preventing premature drug loss.[9][10][11] This guide will compare the performance of ADCs built with sulfone-based stable linkers against those utilizing the main classes of cleavable linkers.
Types of Cleavable Linkers and Their Mechanisms
Hydrazone linkers are designed to hydrolyze under the acidic conditions found in endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0), while remaining relatively stable at the physiological pH of blood (pH ~7.4).[][6][][13] This pH differential is the basis for their tumor-selective payload release.
-
Mechanism: Acid-catalyzed hydrolysis of the hydrazone bond.
-
Advantages: Leverages the natural pH gradients within cells for targeted release.[][14]
-
Disadvantages: Can exhibit instability in circulation, leading to premature drug release and potential off-target toxicity.[15] The stability can be influenced by the specific chemical structure of the hydrazone.[16]
Disulfide linkers are cleaved in response to the high concentration of reducing agents, primarily glutathione (GSH), within the cytoplasm (1-10 mM) compared to the extracellular environment (~5 µM in blood).[6][17]
-
Mechanism: Thiol-disulfide exchange with intracellular glutathione.
-
Advantages: Exploits the significant redox potential difference between the intracellular and extracellular spaces.[6][17]
-
Disadvantages: The stability of the disulfide bond is coupled to its release capability; more stable bonds (e.g., with steric hindrance) may have slower payload release kinetics.[18][19]
These linkers incorporate short peptide sequences that are substrates for specific proteases, such as Cathepsin B, which are highly active in the lysosomal compartment of tumor cells.[][][21]
-
Mechanism: Enzymatic cleavage of the peptide sequence by lysosomal proteases.
-
Advantages: High plasma stability due to the low activity of these proteases in circulation.[][21] This is the most common linker type in clinically approved and investigational ADCs.[22]
-
Disadvantages: Some dipeptide linkers, like the widely used valine-citrulline (Val-Cit), can show suboptimal stability in rodent plasma, complicating preclinical studies.[22][23] They can also be susceptible to cleavage by other proteases, such as neutrophil elastase.[23][24]
Sulfone Linkers: A Stable Conjugation Strategy
Unlike the cleavable linkers described above, sulfone-based linkers are designed for maximum stability. Phenyloxadiazole sulfone linkers react with cysteine thiols (native or engineered) on the antibody to form a highly stable thioether bond.[9][10] This approach is a direct improvement over maleimide-based conjugation, which can be susceptible to reverse Michael addition and thioether exchange with serum proteins like albumin, leading to drug deconjugation.[9][10]
-
Mechanism of Action: Forms a stable, non-cleavable thioether bond. Payload release occurs only after the antibody is fully degraded in the lysosome.
-
Advantages: Significantly improves ADC stability in human plasma, reducing premature payload release and associated off-target toxicity.[9][10][11]
-
Disadvantages: The payload is released with the linker and a charged amino acid attached, which typically prevents it from diffusing across cell membranes. This limits the "bystander effect," where released drugs kill neighboring antigen-negative tumor cells.[8]
Caption: Mechanisms of payload release for cleavable and stable linkers.
Quantitative Comparison of Linker Technologies
The selection of a linker is a critical decision in ADC design, balancing stability in circulation with efficient release at the target.
| Linker Type | Cleavage Stimulus | Plasma Stability | Payload Release Form | Bystander Effect Potential |
| Sulfone (Stable) | Antibody Degradation | Very High[9][10][11] | Payload-linker-amino acid | Low / Negligible[8] |
| Hydrazone | Low pH (4.5-6.5) | Moderate to Low[15][16] | Intact Payload | High |
| Disulfide | Glutathione (GSH) | Moderate to High[17][18] | Intact Payload | High |
| Peptide (Val-Cit) | Lysosomal Proteases | High (Human Plasma)[][21] | Intact Payload | High |
Note: Stability and release kinetics can be tuned by modifying the chemical structure of the linker.
The Bystander Effect: A Key Differentiator
The bystander effect, where a payload released from a target cell diffuses and kills adjacent antigen-negative cells, is a crucial mechanism for treating heterogeneous tumors.[7][25][] This effect is highly dependent on the properties of the released payload.
-
Cleavable Linkers: These linkers are designed to release the original, uncharged, and membrane-permeable payload.[][27] This allows the drug to exit the target cell and exert a bystander effect.
-
Sulfone (and other Non-Cleavable) Linkers: The payload is released attached to the linker and a charged amino acid residue.[8] This charged metabolite is generally unable to cross cell membranes, thus abrogating the bystander effect.[8] While this enhances safety by confining the cytotoxic agent, it may limit efficacy in tumors with varied antigen expression.
Caption: Impact of linker type on the bystander killing effect.
Experimental Protocols
Evaluating the performance of different linkers requires robust and standardized assays.
This protocol determines the stability of an ADC and the rate of drug deconjugation in plasma.
-
Objective: To measure the half-life of the ADC in plasma from a relevant species (e.g., human, mouse).
-
Materials: Purified ADC, control ADC (if available), frozen plasma (e.g., human), PBS, 37°C incubator, quenching solution (e.g., acetonitrile (B52724) with internal standard), LC-MS system.
-
Procedure:
-
Thaw plasma at 37°C and centrifuge to remove precipitates.
-
Spike the ADC into the pre-warmed plasma to a final concentration of 1-10 µM. Ensure the final solvent concentration is <1%.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile to precipitate plasma proteins and halt degradation.[16]
-
Centrifuge the quenched sample to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of intact ADC remaining. The drug-to-antibody ratio (DAR) is a key parameter to monitor.[28][29]
-
Calculate the percentage of intact ADC at each time point to determine its plasma half-life.
-
Caption: Key steps in the in vitro plasma stability experimental workflow.
This assay measures the potency of the ADC against cancer cell lines.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.
-
Materials: Antigen-positive and antigen-negative cancer cell lines, cell culture medium, ADC, control antibody, free payload, multi-well plates, MTT or similar viability reagent.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, control antibody, or free payload.
-
Incubate for a period corresponding to several cell doubling times (e.g., 72-120 hours).
-
Add a cell viability reagent (e.g., MTT) and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine the percentage of viable cells relative to untreated controls.
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Conclusion
The choice between a stable sulfone-based linker and a traditional cleavable linker involves a fundamental trade-off between plasma stability and the potential for a bystander effect.
-
Sulfone-based stable linkers offer superior plasma stability, which can significantly improve the safety profile and therapeutic window of an ADC by minimizing off-target toxicity.[9][11] They are an excellent choice for homogenous, highly expressed antigens where a bystander effect is not critical.
-
Cleavable linkers (hydrazone, disulfide, peptide) are essential for ADCs targeting heterogeneous tumors.[7] The ability to release a membrane-permeable payload that can kill adjacent antigen-negative cells can lead to more profound anti-tumor activity.[][27] However, this often comes at the cost of lower plasma stability and a higher risk of systemic toxicity.[30]
Ultimately, the optimal linker strategy depends on the specific biological context, including the nature of the target antigen, the heterogeneity of the tumor, and the physicochemical properties of the payload. Future innovations will likely focus on developing linkers that combine the exceptional stability of sulfones with novel, highly specific cleavage mechanisms to achieve the best of both worlds.
References
- 1. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 14. pH-Sensitive Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 15. njbio.com [njbio.com]
- 16. benchchem.com [benchchem.com]
- 17. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 18. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 21. Peptide Linkers - Creative Biolabs [creativebiolabs.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. aacrjournals.org [aacrjournals.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Conjugation: A Comparative Guide to Analytical Techniques for Azide-PEG3-Sulfone-PEG3-Azide
For researchers, scientists, and drug development professionals working with advanced bioconjugation strategies, such as Proteolysis Targeting Chimeras (PROTACs), the precise characterization of linker molecules is paramount. The bifunctional linker, Azide-PEG3-Sulfone-PEG3-Azide, offers a versatile platform for click chemistry applications, enabling the connection of two molecular entities.[1] Confirmation of successful conjugation at both terminal azide (B81097) groups is critical for the efficacy and purity of the final construct. This guide provides a comparative overview of key analytical techniques to validate this conjugation, complete with experimental data summaries and detailed protocols.
A multi-faceted analytical approach is typically essential to fully characterize the starting materials and the final conjugated product. Techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and various chromatographic methods each provide unique and complementary information regarding the structure, purity, and molecular weight of the synthesized molecules.
Comparative Analysis of Analytical Techniques
The choice of analytical technique depends on the specific information required, from simple confirmation of the presence or absence of functional groups to detailed structural elucidation and purity assessment. The following table summarizes the key analytical methods and their applicability in confirming the conjugation of this compound.
| Technique | Information Provided | Key Advantages | Limitations |
| FTIR Spectroscopy | Presence/absence of the azide functional group. | Rapid, non-destructive, and provides a distinct signal for the azide group.[2][3] | Not quantitative without calibration; provides limited structural information beyond the functional group. |
| NMR Spectroscopy | Detailed structural confirmation of the final conjugate; disappearance of azide-adjacent proton signals and appearance of new signals from the triazole ring. | Provides unambiguous structural information and can be used for purity assessment.[4][5][6][7] | Lower sensitivity compared to MS; complex spectra for large molecules or mixtures. |
| Mass Spectrometry | Confirmation of the molecular weight of the final conjugate, indicating single or double conjugation. | High sensitivity and accuracy for molecular weight determination.[1][8][9][10][11] | Polydispersity of PEG can complicate spectra; fragmentation may be necessary for detailed structural analysis. |
| Chromatography | Purity of the conjugate; separation of starting materials, mono-conjugated, and di-conjugated products. | High-resolution separation; can be coupled with other detectors (e.g., MS, MALS) for comprehensive analysis.[12][13] | Method development can be time-consuming; may not provide structural information on its own. |
Experimental Protocols and Data Interpretation
To effectively confirm the successful double-sided conjugation of the this compound linker, a logical workflow employing several of the aforementioned techniques is recommended.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a powerful first-pass technique to monitor the reaction's progress. The azide functional group has a strong, characteristic absorption peak that is easily identifiable.
Experimental Protocol:
-
Sample Preparation: Acquire spectra of the starting this compound linker, the alkyne-containing molecule, and the purified product after the click chemistry reaction. Samples can be analyzed neat (as a thin film on a salt plate), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Analysis: Compare the spectra. The key indicator of a successful reaction is the disappearance or significant reduction of the azide asymmetric stretching vibration peak, which typically appears around 2100 cm⁻¹.[2][3]
Data Summary:
| Sample | Azide Peak (~2100 cm⁻¹) | Interpretation |
| This compound | Present (strong) | Starting material contains azide groups. |
| Mono-conjugated Product | Present (reduced intensity) | Partial reaction; one azide group has reacted. |
| Di-conjugated Product | Absent or negligible | Complete reaction; both azide groups have reacted. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information, confirming the formation of the new covalent bond (a triazole ring in the case of azide-alkyne click chemistry) and the consumption of the starting materials. Both ¹H and ¹³C NMR are valuable.
Experimental Protocol:
-
Sample Preparation: Dissolve a few milligrams of the purified sample (starting linker and final conjugate) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis: In the ¹H NMR spectrum, look for the disappearance of the signal corresponding to the methylene (B1212753) protons adjacent to the azide group in the starting material.[14] Concurrently, new signals corresponding to the protons on the newly formed triazole ring should appear (typically in the 7.5-8.5 ppm range for ¹H NMR).[6] Integration of the remaining starting material signals versus the product signals can provide information on the reaction's conversion efficiency.
Data Summary:
| Spectrum | Key Signal Changes for Di-conjugation | Interpretation |
| ¹H NMR | Disappearance of protons alpha to the azide; Appearance of new aromatic protons from the triazole ring.[6] | Confirms the chemical transformation from azide to triazole. |
| ¹³C NMR | Disappearance of the carbon signal adjacent to the azide; Appearance of new carbon signals corresponding to the triazole ring. | Provides further structural confirmation of the conjugation. |
Mass Spectrometry (MS)
Mass spectrometry is the gold standard for confirming the molecular weight of the final product. Techniques like MALDI-TOF and ESI-MS are commonly used for PEG-containing molecules.[1][10][11]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified conjugate in a suitable solvent. For MALDI-TOF, the sample is co-crystallized with a matrix (e.g., sinapinic acid or DHB).[1] For ESI-MS, the sample is infused directly or analyzed via LC-MS.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Analysis: The spectrum of the starting bifunctional linker will show a distribution of peaks corresponding to its molecular weight. After conjugation with a molecule of known mass (let's call it 'M'), the spectrum of the mono-conjugated product will be centered at [linker mass + M]. The desired di-conjugated product will have a mass distribution centered at [linker mass + 2*M].[9]
Data Summary:
| Sample | Expected Molecular Weight (Da) | Interpretation |
| This compound | ~468.53 | Unreacted starting material. |
| Mono-conjugated Product | 468.53 + MW of alkyne molecule | Incomplete reaction or desired mono-functionalization. |
| Di-conjugated Product | 468.53 + 2 * (MW of alkyne molecule) | Successful double-sided conjugation. |
Chromatography
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Size-Exclusion Chromatography (SEC), are crucial for purification and assessing the purity of the final conjugate.[12][13]
Experimental Protocol (Reversed-Phase HPLC):
-
Method Development: Develop a gradient method using solvents like water (often with 0.1% TFA) and acetonitrile (B52724) (0.1% TFA). The column choice (e.g., C18) will depend on the polarity of the conjugated molecules.
-
Sample Analysis: Inject the crude reaction mixture and the purified product.
-
Analysis: Monitor the elution profile using a UV detector. The di-conjugated product, being larger and likely more hydrophobic than the starting materials and mono-conjugated intermediate, will have a different retention time. Purity is assessed by the area of the product peak relative to other peaks in the chromatogram.
Experimental Protocol (SEC):
-
Column and Mobile Phase Selection: Choose a column with an appropriate pore size to separate the expected molecular weight range of the starting materials and products. An aqueous buffer is typically used as the mobile phase.[12]
-
Sample Analysis: Inject the crude and purified samples.
-
Analysis: Larger molecules elute earlier. Therefore, the di-conjugated product is expected to have the shortest retention time, followed by the mono-conjugated species, and then the unreacted linker. Coupling SEC with a Multi-Angle Light Scattering (MALS) detector can provide absolute molecular weight information for each eluting peak, confirming the identity of each species.
Conclusion
Confirming the successful double-sided conjugation of the this compound linker requires a suite of orthogonal analytical techniques. FTIR spectroscopy offers a quick and straightforward method to monitor the consumption of the azide starting material. NMR spectroscopy provides definitive structural proof of the newly formed triazole rings. Mass spectrometry gives precise molecular weight data, confirming that conjugation has occurred at both ends of the linker. Finally, chromatographic methods are indispensable for purifying the final product and quantifying its purity. By employing these techniques in a coordinated workflow, researchers can confidently verify the structure and quality of their bifunctional conjugates, ensuring the reliability and reproducibility of their subsequent applications in drug development and materials science.
References
- 1. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of bulk photo-initiated copper(i)-catalyzed azide–alkyne cycloaddition (CuAAC) polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Chromatogram Detail [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Methods for Analyzing Azide-PEG3-Sulfone-PEG3-Azide Reaction Products
For researchers, scientists, and drug development professionals working with PEGylated molecules such as Azide-PEG3-Sulfone-PEG3-Azide, robust analytical methods are crucial for monitoring reaction progress, assessing purity, and characterizing final products. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for these analyses. This guide provides a comparative overview of various HPLC methods suitable for this compound and similar PEGylated compounds, complete with experimental data and detailed protocols.
The primary analytical challenge in analyzing molecules like this compound is the polyethylene (B3416737) glycol (PEG) component, which lacks a strong UV chromophore.[1][2][] This necessitates the use of universal detectors such as Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), Refractive Index (RI) detectors, or Mass Spectrometry (MS).[2][][4][5][6][7][8][9][10][11][12][13][14][15] The choice of chromatographic mode—primarily Reversed-Phase (RP-HPLC), Size-Exclusion (SEC), or Hydrophilic Interaction Liquid Chromatography (HILIC)—depends on the specific analytical goal, whether it's separating oligomers, quantifying impurities, or determining molecular weight distribution.
Comparison of HPLC Methods
The following table summarizes and compares various HPLC methods applicable to the analysis of PEGylated compounds.
| Method | Principle | Typical Column | Mobile Phase | Detector(s) | Best Suited For | References |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | C18, C8, Phenyl | Acetonitrile/Water or Methanol/Water gradients with additives like TFA or formic acid. | CAD, ELSD, MS | Resolving PEG oligomers, separating reaction components with different polarities, and analyzing purity of PEGylated small molecules.[8][9] | [5][8][9][10][16][17][18][19] |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume (size). | Silica (B1680970) or polymer-based with defined pore sizes. | Isocratic mobile phase, often a buffered aqueous solution (e.g., phosphate (B84403) buffer with salt). | RI, MALS, CAD, ELSD | Determining molecular weight distribution, analyzing high molecular weight PEG conjugates, and quantifying aggregates.[6][20] | [1][6][11][15][20][21] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar compounds based on partitioning between a polar stationary phase and a less polar mobile phase. | Amide, Diol, or bare silica columns. | High organic content (e.g., >70% acetonitrile) with a small amount of aqueous buffer. | CAD, ELSD, MS | Analysis of highly polar PEGylated compounds and as an alternative to RP-HPLC for orthogonal separation.[22] | [22][23] |
| Ion-Exchange Chromatography (IEC) | Separation based on net charge. | Cation or anion exchange columns. | Gradient elution with increasing salt concentration or pH change. | UV (if applicable), CAD, ELSD | Purifying PEGylated proteins, even with no net charge difference between species. | [19] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under high salt conditions. | Phenyl, Butyl, or Octyl functionalized resins. | Gradient elution with decreasing salt concentration. | UV (if applicable), CAD, ELSD | Purification of PEGs and PEGylated proteins.[24] | [19][24][25] |
Experimental Protocols
Below are detailed experimental protocols for key HPLC methods. These serve as a starting point and may require optimization for the specific this compound reaction mixture.
Reversed-Phase HPLC (RP-HPLC) with Charged Aerosol Detection (CAD)
This method is well-suited for separating the starting materials, intermediates, and the final this compound product based on differences in hydrophobicity.
-
System: UHPLC or HPLC system equipped with a gradient pump, autosampler, and a Charged Aerosol Detector.
-
Column: A C18 column with dimensions such as 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
CAD Settings:
-
Nebulizer Temperature: 35 °C.
-
Data Collection Rate: 10 Hz.
-
Size-Exclusion Chromatography (SEC) with Refractive Index (RI) Detection
SEC is ideal for determining the molecular weight distribution of the PEGylated products and identifying any high molecular weight impurities or aggregates.
-
System: HPLC system with an isocratic pump, autosampler, and a Refractive Index Detector.
-
Column: A set of SEC columns suitable for the expected molecular weight range, for example, two columns in series (e.g., 300 x 7.8 mm each) with a 5 µm particle size.
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
RI Detector Settings:
-
Cell Temperature: 35 °C.
-
Data collection and processing as per manufacturer's software for molecular weight calculation against PEG standards.
-
HPLC with Mass Spectrometry (LC/MS)
LC/MS provides detailed structural information and confirmation of the mass of the reaction products.
-
System: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A C18 column, such as 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A fast gradient, for example, 5% to 95% B over 5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 2 µL.
-
MS Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100 - 2000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Note: Post-column addition of an amine like triethylamine (B128534) (TEA) can help in reducing the charge states of PEG molecules, simplifying the mass spectra.[7][18]
-
Visualizing the Workflow
A typical workflow for the HPLC analysis of this compound reaction products is depicted below.
Caption: Workflow for HPLC analysis of PEGylated reaction products.
This guide provides a foundational understanding of the HPLC methods applicable to the analysis of this compound. The selection of the most appropriate method will depend on the specific information required, such as purity, molecular weight distribution, or structural confirmation. For routine quality control, RP-HPLC with CAD or ELSD offers a robust solution, while SEC and LC/MS are invaluable for in-depth characterization.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Size exclusion chromatography with Corona charged aerosol detector for the analysis of polyethylene glycol polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. agilent.com [agilent.com]
- 9. waters.com [waters.com]
- 10. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitation of polyethylene glycol by size exclusion chromatography with charged aerosol, differential refractive index, and multi-angle light scattering detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Poly(Ethylene Glycol) In Various Matrices Using LCMS - www.impactanalytical.com [impactanalytical.com]
- 13. researchgate.net [researchgate.net]
- 14. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. HILIC HPLC Separation of Polyethylene Glycol (PEG) | SIELC Technologies [sielc.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. US5935564A - Use of hydrophobic interaction chromatography to purify polyethylene glycols - Google Patents [patents.google.com]
- 25. Retention Behavior of Polyethylene Glycol and Its Influence on Protein Elution on Hydrophobic Interaction Chromatography Media - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Functional Assays for Proteins Modified with Azide-PEG3-Sulfone-PEG3-Azide
For researchers, scientists, and drug development professionals, the functional integrity of a protein after modification is paramount. The choice of linker for bioconjugation plays a critical role in maintaining the protein's structure, activity, and stability. This guide provides a comparative analysis of functional assays for proteins modified with Azide-PEG3-Sulfone-PEG3-Azide, offering insights into its performance against common alternatives, supported by experimental data and detailed protocols.
The this compound linker combines the stability of a sulfone group with the flexibility and hydrophilicity of polyethylene (B3416737) glycol (PEG) chains, while the terminal azide (B81097) groups allow for efficient and specific conjugation via click chemistry. This combination of features aims to provide a stable, biocompatible, and versatile platform for creating protein conjugates.
Comparison of Linker Chemistries
The stability of the linkage between a protein and a modifying molecule is a crucial determinant of the conjugate's in vivo efficacy and safety. The sulfone linker present in this compound offers significant advantages over the more traditional maleimide-based linkers.
Table 1: Comparison of Conjugate Stability
| Linker Chemistry | Bond Type | Stability Characteristics | Quantitative Data (Remaining Conjugate) |
| Sulfone | Thioether | Forms a stable, irreversible thioether bond resistant to exchange with other thiols (e.g., glutathione) in vivo.[1][2] | > 90% after 7 days at 37°C in the presence of 1 mM glutathione.[1] |
| Maleimide | Thioether | Prone to retro-Michael addition and thiol exchange reactions, leading to premature cleavage of the conjugate.[3] | < 70% after 7 days at 37°C in the presence of 1 mM glutathione.[1][4] |
| Vinyl Sulfone | Thioether | Forms a stable, irreversible thioether bond.[3] | High stability, comparable to sulfone linkers. |
| Pyridyl Disulfide | Disulfide | Reversible through disulfide exchange, which can be advantageous for cleavable drug delivery systems but offers lower stability in reducing environments.[3] | Inherently reversible, not suitable for applications requiring long-term stability. |
The superior stability of the sulfone linkage directly translates to a longer in vivo half-life and reduced off-target effects for therapeutic protein conjugates.
Functional Assay Performance
Modification with any linker can potentially impact a protein's function. A comprehensive panel of functional assays is essential to characterize the modified protein thoroughly.
Table 2: Overview of Functional Assays and Expected Outcomes
| Functional Assay | Purpose | Expected Outcome for this compound Modification |
| Thermal Shift Assay (TSA) | Assess thermal stability | Minimal change or slight increase in melting temperature (Tm) due to the stabilizing effect of PEGylation. |
| Circular Dichroism (CD) | Analyze secondary and tertiary structure | No significant changes in the CD spectrum, indicating preservation of the protein's native fold. |
| Enzyme Kinetics Assay | Determine catalytic activity | Minimal impact on Vmax and Km. The PEG chains may introduce some steric hindrance, potentially causing a slight decrease in activity. |
| Binding Affinity Assay (ELISA, SPR) | Quantify binding to target molecules | High retention of binding affinity. The flexibility of the PEG chains can help to minimize interference with binding sites. |
| Aggregation Assay (DLS, SEC) | Detect and quantify aggregates | Reduced aggregation propensity due to the hydrophilic nature of the PEG chains.[5] |
| In Vitro Immunogenicity Assay | Predict potential immune response | Low immunogenicity risk. PEGylation is known to shield epitopes and reduce immune recognition.[6] |
Experimental Protocols and Methodologies
Detailed and reproducible experimental protocols are fundamental for the accurate assessment of modified proteins.
Thermal Shift Assay (TSA) for Protein Stability
Objective: To determine the thermal stability of the modified protein by measuring its melting temperature (Tm).
Methodology:
-
Protein Preparation: Prepare the unmodified and modified protein samples at a concentration of 0.1 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Dye Preparation: Prepare a 5000x stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) in DMSO. Dilute the stock to a 50x working solution in DI water.
-
Reaction Setup: In a 96-well PCR plate, mix 20 µL of the protein solution with 5 µL of the 50x dye solution in triplicate for each sample. Include a buffer-only control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, with fluorescence readings taken at each interval.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The midpoint of the unfolding transition, where the fluorescence is halfway between the minimum and maximum, is the Tm.
Expected Results: A minimal shift in the Tm of the this compound modified protein compared to the unmodified protein would indicate that the modification has not significantly altered its thermal stability.
Workflow for Thermal Shift Assay:
Circular Dichroism (CD) Spectroscopy for Structural Integrity
Objective: To assess the secondary and tertiary structure of the modified protein.
Methodology:
-
Sample Preparation: Prepare the unmodified and modified protein samples at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Spectra Acquisition:
-
For secondary structure (far-UV CD), scan the samples from 190 to 260 nm using a 1 mm pathlength cuvette.
-
For tertiary structure (near-UV CD), scan the samples from 250 to 350 nm using a 10 mm pathlength cuvette, with a higher protein concentration (e.g., 1 mg/mL).
-
-
Data Processing: Average at least three scans for each sample and subtract the buffer baseline. Convert the data to mean residue ellipticity.
-
Data Analysis: Compare the CD spectra of the modified protein to the unmodified protein. Deconvolution algorithms can be used to estimate the percentage of secondary structure elements.
Expected Results: Overlapping far-UV and near-UV CD spectra between the modified and unmodified protein would indicate that the conjugation has not induced significant conformational changes.
Logical Flow for CD Spectroscopy Analysis:
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity
Objective: To quantify the binding affinity of the modified protein to its target.
Methodology:
-
Plate Coating: Coat a 96-well microplate with the target antigen at a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4 °C.
-
Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add serial dilutions of the unmodified and modified protein to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Substrate Addition: After washing, add the enzyme substrate (e.g., TMB) and incubate until color develops.
-
Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance versus the protein concentration and determine the half-maximal effective concentration (EC50) for both the unmodified and modified proteins.
Expected Results: A similar EC50 value for the modified protein compared to the unmodified protein would indicate that the binding affinity has been preserved.
Dynamic Light Scattering (DLS) for Aggregation Analysis
Objective: To assess the propensity of the modified protein to form aggregates.
Methodology:
-
Sample Preparation: Prepare the unmodified and modified protein samples at a concentration of 1 mg/mL in a suitable buffer (e.g., PBS, pH 7.4). Filter the samples through a 0.22 µm filter to remove dust and large particles.
-
DLS Measurement: Place the sample in a clean cuvette and perform DLS measurements at a controlled temperature (e.g., 25 °C). The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
Data Analysis: The software will calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in the solution. An increase in Rh and PDI indicates the presence of aggregates.
Expected Results: The this compound modified protein is expected to show a lower or similar Rh and PDI compared to the unmodified protein, indicating that the hydrophilic PEG chains help to prevent aggregation.[5]
Conclusion
The this compound linker presents a promising option for protein modification, offering a highly stable linkage that can enhance the in vivo performance of therapeutic proteins. The functional assays outlined in this guide provide a robust framework for evaluating the impact of this modification on a protein's stability, structure, and activity. By employing these methodologies, researchers can confidently characterize their protein conjugates and make informed decisions in the drug development process. The superior stability of the sulfone linker, combined with the beneficial properties of PEGylation and the specificity of click chemistry, makes this linker a strong candidate for creating next-generation biotherapeutics.
References
- 1. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship between protein conformational stability and its immunogenicity when administering antigens to mice using adjuvants—Analysis employed the CH2 domain in human antibodies - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Stability of Sulfone-Based Linkers: A Comparative Guide for Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker is a critical determinant of the efficacy and safety of bioconjugates, particularly antibody-drug conjugates (ADCs). Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced therapeutic index. This guide provides a comparative analysis of the in vitro stability of sulfone-based linkers, with a focus on structures analogous to Azide-PEG3-Sulfone-PEG3-Azide, against other common linker technologies. The information presented is supported by experimental data from peer-reviewed studies to aid in the selection of optimal linker chemistry for conjugate development.
Performance Comparison: Sulfone vs. Maleimide (B117702) Linkers
A primary challenge in ADC development has been the instability of linkers, such as those based on maleimide chemistry, which are susceptible to thioether exchange with serum proteins like albumin.[1][2][3][4] This can lead to premature release of the payload. Sulfone-based linkers have emerged as a promising alternative, demonstrating significantly enhanced stability in human plasma.
The following table summarizes the comparative stability of sulfone and maleimide-linked conjugates based on available experimental data.
| Linker Chemistry | Conjugate | Incubation Conditions | Remaining Conjugate (%) | Reference |
| Phenyloxadiazole Sulfone | Trastuzumab-Fluorescein (at HC-A114C) | Human Plasma, 37°C, 1 month | ~90% | [1] |
| Maleimide | Trastuzumab-Fluorescein (at HC-A114C) | Human Plasma, 37°C, 1 month | >50% | [1] |
| Phenyloxadiazole Sulfone | ROR1 scFv-Fc-Fluorescein (at engineered Selenocysteine) | Human Plasma, 37°C | Improved stability vs. Maleimide | [1][2][3][4] |
| Maleimide | ROR1 scFv-Fc-Fluorescein (at engineered Selenocysteine) | Human Plasma, 37°C | Less stable than Sulfone | [1][2][3][4] |
| Mono-sulfone-PEG | Hemoglobin-PEG | 1 mM GSH, 37°C, 7 days | >95% | [5] |
| Maleimide-PEG | Hemoglobin-PEG | 1 mM GSH, 37°C, 7 days | ~70% | [5] |
Key Advantages of the this compound Linker Components
The "this compound" linker combines several features designed to enhance conjugate stability and utility:
-
Sulfone Core: As demonstrated in the data above, the sulfone group forms a stable thioether bond that is significantly more resistant to exchange reactions in plasma compared to maleimide-derived thioethers.[1][2][5]
-
PEG Spacers (PEG3): The polyethylene (B3416737) glycol (PEG) units are hydrophilic and increase the solubility of the conjugate.[6][7] This can help to prevent aggregation, particularly with hydrophobic payloads.[6] The PEG chains can also create a protective hydrophilic shield that may further enhance in vivo circulation time.[7]
-
Terminal Azides: The azide (B81097) groups are designed for "click chemistry," specifically the strain-promoted azide-alkyne cycloaddition (SPAAC) or copper-catalyzed azide-alkyne cycloaddition (CuAAC).[8][9] These reactions form a highly stable triazole ring, providing a robust and irreversible attachment of the payload molecule.[10]
Experimental Protocol: In Vitro Plasma Stability Assay
The following is a representative protocol for assessing the in vitro stability of antibody conjugates in human plasma, based on methodologies described in the literature.[1]
Objective: To determine the stability of a fluorescently labeled antibody conjugate in human plasma over time.
Materials:
-
Test conjugate (e.g., Antibody-Sulfone-Fluorophore)
-
Control conjugate (e.g., Antibody-Maleimide-Fluorophore)
-
Human plasma (pooled, citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
SDS-PAGE apparatus and reagents
-
Fluorescent gel scanner
-
Coomassie stain
Procedure:
-
Sample Preparation: Dilute the test and control conjugates to a final concentration of 1 mg/mL in human plasma. Prepare a parallel set of samples in PBS as a baseline control.
-
Incubation: Incubate all samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot of each sample.
-
SDS-PAGE Analysis:
-
Mix the plasma aliquots with non-reducing SDS-PAGE sample buffer.
-
Load the samples onto a polyacrylamide gel.
-
Run the gel to separate the proteins by molecular weight.
-
-
Fluorescent Imaging: Scan the gel using a fluorescent scanner to visualize the amount of fluorophore remaining attached to the antibody.
-
Protein Loading Control: After fluorescent scanning, stain the gel with Coomassie blue to visualize the total protein and confirm equal loading across lanes.
-
Quantification: Quantify the intensity of the fluorescent band corresponding to the intact conjugate at each time point. Normalize the data to the t=0 time point to determine the percentage of remaining conjugate.
Experimental Workflow Diagram
Conclusion
The available data strongly indicate that sulfone-based linkers offer a significant advantage in terms of in vitro plasma stability when compared to traditional maleimide linkers.[1][5] For developers of bioconjugates requiring high stability and long circulation times, a linker architecture such as this compound is a highly promising choice. The combination of a stable sulfone core, solubilizing PEG spacers, and robust azide handles for payload attachment provides a powerful platform for the next generation of targeted therapeutics. It is, however, recommended to perform direct experimental stability studies on the final conjugate to confirm these properties.
References
- 1. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. purepeg.com [purepeg.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 10. Monodispersed Azide-PEGs: Precision Linkers Driving the Next Generation of ADC Development | MolecularCloud [molecularcloud.org]
In Vivo Performance of ADCs Synthesized with Azide-PEG3-Sulfone-PEG3-Azide Linker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo performance of Antibody-Drug Conjugates (ADCs) synthesized with a PEGylated sulfone-based linker, specifically focusing on the conceptual advantages of an Azide-PEG3-Sulfone-PEG3-Azide linker. The guide contrasts its anticipated performance with established linker technologies, supported by experimental data from studies on structurally related sulfone-based and other common linkers.
Introduction to ADC Linker Technology
The linker is a critical component of an ADC, connecting the monoclonal antibody to the cytotoxic payload. Its chemical properties profoundly influence the ADC's stability, pharmacokinetics (PK), efficacy, and toxicity profile. An ideal linker must be stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet efficiently release the payload within the target tumor cells. The this compound linker combines the stability of a sulfone group with the pharmacokinetic benefits of polyethylene (B3416737) glycol (PEG) chains and the versatility of azide (B81097) groups for bioorthogonal conjugation.
Comparative Analysis of Linker Technologies
The in vivo performance of ADCs is critically dependent on the choice of linker. This section compares the anticipated attributes of a PEGylated sulfone linker, such as this compound, with two widely used alternatives: maleimide-based linkers and cathepsin-cleavable linkers like valine-citrulline-p-aminobenzoyloxycarbonyl (vc-PABC).
Stability and Pharmacokinetics
Sulfone-Based Linkers: Research indicates that sulfone linkers offer enhanced stability in human plasma compared to traditional maleimide (B117702) linkers.[1][2] This improved stability is attributed to the resistance of the sulfone linkage to thioether exchange reactions with serum proteins and other metabolites, which can lead to premature drug release from maleimide-based ADCs.[1][2] The incorporation of PEG chains is known to improve the hydrophilicity of ADCs, which can lead to reduced plasma clearance and an improved pharmacokinetic profile.[3][4] Therefore, an this compound linker is expected to provide excellent stability and favorable pharmacokinetics.
Maleimide-Based Linkers: While widely used, maleimide-based linkers can be susceptible to retro-Michael reactions, leading to payload deconjugation in the circulation. This can result in a faster clearance of the intact ADC and potential off-target toxicity.[3]
vc-PABC Linkers: These linkers are designed to be cleaved by lysosomal proteases like cathepsin B, which are overexpressed in many tumor cells. While generally stable in circulation, some studies have shown that the vc-PABC linker can be susceptible to premature cleavage by carboxylesterases in rodent plasma, which may affect preclinical data interpretation.[5][6]
Efficacy
Sulfone-Based Linkers: The enhanced stability of sulfone linkers ensures that a higher concentration of the intact ADC reaches the tumor site, potentially leading to greater efficacy. Studies on ADCs with bis-sulfone based linkers have demonstrated superior in vivo efficacy compared to the approved ADC, Adcetris®.
vc-PABC Linkers: The efficient cleavage of vc-PABC linkers within the tumor cell releases the payload, leading to potent anti-tumor activity. The "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells, is a key advantage of this linker type.
Toxicity
The stability of the linker is a major determinant of an ADC's toxicity profile. Premature release of the cytotoxic payload can lead to systemic toxicity.[7]
Sulfone-Based Linkers: The higher stability of sulfone linkers is expected to minimize off-target toxicities by reducing premature payload release. PEGylation can further reduce non-specific uptake of the ADC by normal tissues, thereby mitigating antigen-independent toxicity.[3]
Maleimide-Based Linkers: The potential for payload deconjugation can contribute to a less favorable toxicity profile.
vc-PABC Linkers: While designed for tumor-specific cleavage, any instability in the circulation can lead to off-target payload release and associated toxicities.
Quantitative Data Summary
The following tables summarize the in vivo performance of ADCs with different linker technologies based on available literature. It is important to note that direct comparative data for an this compound linker is not publicly available. The data for sulfone-based linkers is derived from studies using structurally related bis-sulfone and phenyloxadiazole sulfone linkers.
Table 1: Comparative In Vivo Efficacy
| Linker Type | ADC Model | Tumor Model | Efficacy Outcome |
| PEGylated Sulfone (Anticipated) | Trastuzumab-MMAE | NCI-N87 Gastric Cancer Xenograft | Expected high tumor growth inhibition due to enhanced stability and tumor accumulation.[1] |
| Bis-sulfone | Brentuximab-MMAE | Karpas-299 Lymphoma Xenograft | Showed greater efficacy than Adcetris®. |
| vc-PABC | Trastuzumab-Deruxtecan | NCI-N87 Gastric Cancer Xenograft | Complete tumor regression observed at effective doses.[8] |
| Maleimide (SMCC) | Trastuzumab-DM1 (T-DM1) | KPL-4 Breast Cancer Xenograft | Significant tumor growth inhibition. |
Table 2: Comparative Pharmacokinetic Parameters
| Linker Type | ADC Model | Animal Model | Key Pharmacokinetic Findings |
| PEGylated Sulfone (Anticipated) | Generic IgG-Payload | Rat | Expected slower clearance and longer half-life compared to non-PEGylated and less stable linkers.[3][4] |
| Phenyloxadiazole Sulfone | Trastuzumab Conjugate | - | Improved antibody conjugate stability in human plasma compared to maleimide conjugates.[1][2] |
| vc-PABC | Anti-B7-H3-MMAF | Mouse | Unstable in mouse plasma due to carboxylesterase activity, leading to rapid clearance of the conjugated drug.[5] |
| Maleimide (SMCC) | J2898A-SMCC-DM1 | - | Clears slightly faster than a control ADC with a non-cleavable linker lacking the thiol-maleimide adduct. |
Table 3: Comparative Toxicity Profile
| Linker Type | ADC Model | Animal Model | Key Toxicity Findings |
| PEGylated Sulfone (Anticipated) | Generic IgG-MMAE | Rat | Expected to be well-tolerated with a higher Maximum Tolerated Dose (MTD) due to reduced non-specific uptake and premature payload release.[3][9] |
| vc-PABC | CD79b-MMAE | Rat | Tandem-cleavage linkers (a modification of vc-PABC) showed dramatically improved tolerability compared to standard vedotin linker. |
| Maleimide | Non-targeting MMAE ADC | Rat | Non-PEGylated ADC showed rapid non-specific cellular uptake and payload release, leading to hematologic toxicity.[3] |
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of a Tubulin Inhibitor Payload
Caption: Mechanism of action of an ADC with a tubulin inhibitor payload.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for an ADC in vivo efficacy study in a xenograft model.
Logical Relationship: ADC Structure with this compound Linker
Caption: Structure of an ADC with an this compound Linker.
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor activity of an ADC in a mouse model bearing human tumor xenografts.[10][11][12][13][14]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Human tumor cell line (e.g., NCI-N87 for HER2-positive gastric cancer)
-
Sterile PBS and cell culture medium
-
Matrigel (optional)
-
Test ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected tumor cell line under appropriate conditions.
-
Harvest cells during the exponential growth phase and resuspend in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject 5 x 10^6 tumor cells into the flank of each mouse.[1]
-
-
Tumor Growth and Randomization:
-
ADC Administration:
-
Administer the ADC, vehicle, or control ADC to the respective groups, typically via intravenous (IV) injection.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health of the animals.
-
-
Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size or if signs of toxicity are observed.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Plot mean tumor volume and body weight over time for each group.
-
Pharmacokinetic (PK) Study in Mice or Rats
Objective: To determine the pharmacokinetic profile of the ADC, including its clearance, half-life, and exposure.[15][16][17][18][19][20][21]
Materials:
-
Mice or rats
-
Test ADC
-
Anticoagulant (e.g., EDTA)
-
Centrifuge
-
Analytical equipment (e.g., ELISA plate reader, LC-MS/MS)
Procedure:
-
Animal Dosing:
-
Administer a single IV dose of the ADC to each animal.[15]
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose) from a suitable site (e.g., saphenous vein).[15]
-
Collect blood into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentrations of total antibody, conjugated ADC (antibody-conjugated drug), and free payload in the plasma samples using validated analytical methods such as ELISA or LC-MS/MS.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key PK parameters, including clearance (CL), volume of distribution (Vd), and half-life (t½).
-
Biodistribution Study in Tumor-Bearing Mice
Objective: To determine the distribution of the ADC in various tissues, including the tumor and organs of potential toxicity.[22][23][24][25][26]
Materials:
-
Tumor-bearing mice
-
Radiolabeled ADC (e.g., with Iodine-125 or Indium-111) or fluorescently labeled ADC
-
Gamma counter or imaging system
-
Dissection tools
-
Organ balance
Procedure:
-
ADC Labeling:
-
Label the ADC with a suitable radioisotope or fluorescent dye.
-
-
Animal Dosing:
-
Administer a single IV injection of the labeled ADC to tumor-bearing mice.[22]
-
-
Tissue Collection:
-
At predetermined time points post-injection, euthanize the mice.
-
Collect blood and dissect relevant tissues (e.g., tumor, liver, spleen, kidneys, lungs, heart).[22]
-
-
Sample Processing and Analysis:
-
Weigh each tissue sample.
-
Measure the radioactivity or fluorescence in each sample.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
-
This provides a quantitative measure of the ADC's distribution and tumor targeting efficiency.
-
Conclusion
The this compound linker represents a promising platform for the development of next-generation ADCs. By combining the enhanced stability of a sulfone linkage with the favorable pharmacokinetic properties of PEGylation and the versatility of azide handles for conjugation, this linker technology has the potential to produce ADCs with an improved therapeutic index. While direct in vivo data for this specific linker is not yet widely available, evidence from structurally related sulfone-based ADCs suggests significant advantages in terms of stability, efficacy, and safety over existing linker technologies. Further preclinical and clinical studies are warranted to fully elucidate the in vivo performance of ADCs synthesized with this innovative linker.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reducing the antigen-independent toxicity of antibody-drug conjugates by minimizing their non-specific clearance through PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Clinical toxicity of antibody drug conjugates: a meta-analysis of payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. unmc.edu [unmc.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. Development of a Physiologically-Based Pharmacokinetic Model for Whole-Body Disposition of MMAE Containing Antibody-Drug Conjugate in Mice | Semantic Scholar [semanticscholar.org]
- 20. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Biodistribution and efficacy of an anti-TENB2 antibody-drug conjugate in a patient-derived model of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. biocytogen.com [biocytogen.com]
In-depth Analysis Reveals Scant Published Research on Azide-PEG3-Sulfone-PEG3-Azide for Comparative Review
Despite its commercial availability as a bifunctional linker for Proteolysis Targeting Chimeras (PROTACs), a comprehensive review of published scientific literature reveals a significant lack of specific case studies and experimental data for Azide-PEG3-Sulfone-PEG3-Azide. This absence of dedicated research presents a challenge in developing a detailed, data-driven comparison guide as requested by researchers, scientists, and drug development professionals.
This compound is marketed as a polyethylene (B3416737) glycol (PEG)-based PROTAC linker, designed for use in the synthesis of PROTACs.[1][2] Its key features include two azide (B81097) groups, making it suitable for click chemistry reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] These reactions are fundamental in connecting the two active ends of a PROTAC molecule. The sulfone and PEG components of the linker are intended to confer favorable physicochemical properties to the resulting PROTAC molecule.
However, an exhaustive search for published research articles that specifically utilize and characterize this compound did not yield any studies presenting its performance data, comparative analysis against other linkers, or detailed experimental protocols. The available information is predominantly from commercial suppliers, which outlines its chemical structure and intended applications without providing the in-depth experimental validation typically found in peer-reviewed journals.
General Principles of PROTAC Linker Design
While specific data on this compound is unavailable, the principles of PROTAC linker design are well-documented. The linker plays a crucial role in the efficacy of a PROTAC by influencing the formation of a stable ternary complex between the target protein and the E3 ubiquitin ligase. Key considerations in linker design include its length, rigidity, and chemical composition.
-
PEG Linkers: Polyethylene glycol (PEG) chains are frequently incorporated into PROTAC linkers to enhance solubility and improve pharmacokinetic properties.[3] They offer flexibility, which can be advantageous in achieving the optimal orientation for ternary complex formation.
-
Sulfone Moieties: Sulfone groups can introduce a degree of rigidity and polarity to the linker, potentially influencing its conformational behavior and interaction with the biological environment. Research on sulfone linkers in the context of antibody-drug conjugates has shown that they can improve serum stability compared to more traditional maleimide-based linkers.[4][5]
Alternative Bifunctional Linkers in Published Research
Given the lack of specific data for this compound, researchers may consider alternatives that have been more extensively documented in the literature. A variety of bifunctional linkers are used in bioconjugation, each with its own set of reactive groups and physicochemical properties. Some commonly employed strategies include:
-
Maleimide-based linkers: These are widely used for their reactivity towards thiol groups on cysteine residues. However, the stability of the resulting thioether bond can be a concern.[6]
-
Click Chemistry-based linkers: Linkers featuring azide and alkyne functionalities are popular due to the high efficiency and orthogonality of click reactions.[7]
-
Vinyl Sulfone linkers: These have been explored for protein modification and offer an alternative to maleimide (B117702) chemistry.[8]
Experimental Workflow for PROTAC Synthesis
The general workflow for synthesizing a PROTAC using a bifunctional linker like this compound would typically involve a multi-step process. The following diagram illustrates a conceptual workflow for such a synthesis.
Figure 1. Conceptual workflow for the synthesis of a PROTAC molecule using a diazide bifunctional linker.
At present, there is a notable gap in the scientific literature regarding the specific application and performance of this compound. While its chemical properties suggest it is a viable tool for PROTAC development, the absence of published case studies and comparative data means that researchers and drug developers must rely on general principles of linker design and potentially evaluate its performance empirically against other, more well-documented linker technologies. Further research and publication of data related to this specific linker would be necessary to provide a comprehensive and objective comparison guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. precisepeg.com [precisepeg.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of four bifunctional reagents for coupling peptides to proteins and the effect of the three moieties on the immunogenicity of the conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of Azide-PEG3-Sulfone-PEG3-Azide: A Step-by-Step Guide for Laboratory Professionals
The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment. This guide provides essential safety and logistical information for the disposal of Azide-PEG3-Sulfone-PEG3-Azide, a bifunctional crosslinker commonly used in bioconjugation and drug development. Adherence to these procedures is critical for mitigating risks associated with azide-containing compounds.
Key Safety and Handling Information
While the Safety Data Sheet (SDS) for this compound may not classify it as a hazardous substance, the presence of azide (B81097) functional groups necessitates cautious handling and disposal.[1] Azide compounds, as a class, are known for their potential to form explosive metal azides and for their acute toxicity.[2]
| Parameter | Information | Source |
| Primary Hazards | Can form highly shock-sensitive and explosive metal azides with heavy metals (e.g., lead, copper, silver, zinc, mercury).[2] Acutely toxic if ingested, inhaled, or absorbed through the skin.[2] | [2] |
| Engineering Controls | Use only in a chemical fume hood.[1] The laboratory should be equipped with a working eyewash station and safety shower.[3] | [1][3] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and a lab coat.[1][3] | [1][3] |
| Handling | To be handled by, or under the close supervision of, properly qualified personnel.[1] Avoid contact with metals; do not use metal spatulas or equipment.[4][5] | [1][4][5] |
| Storage | Store in closed vessels, refrigerated.[1] Keep in a cool, dry, designated area away from incompatible materials such as oxidizing agents and acids.[1][2][4] | [1][2][4] |
| Spill Cleanup | Mix with sand or similar inert absorbent material, sweep up, and place in a tightly closed, non-metallic container for disposal.[1][5] | [1][5] |
Experimental Protocol: Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound from a laboratory setting.
Materials:
-
Waste container: Clearly labeled, sealable, non-metallic (e.g., polypropylene (B1209903) or polyethylene) container.[2][3]
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves.
-
Chemical fume hood.
-
Inert absorbent material (e.g., sand, vermiculite) for liquid waste.
Procedure:
-
Preparation:
-
Waste Segregation and Collection:
-
Designate a specific, non-metallic container for all this compound waste.[2][4] This includes pure compound, contaminated labware (e.g., pipette tips, vials), and solutions.
-
Crucially, do not mix azide waste with other waste streams, especially acidic wastes or wastes containing heavy metals. [4] Mixing azides with acids can generate highly toxic and explosive hydrazoic acid gas.[4]
-
For liquid waste containing this compound, it is best practice to absorb the liquid onto an inert material like sand or vermiculite (B1170534) before placing it in the waste container.
-
-
Container Labeling:
-
Clearly label the waste container with "Azide-Containing Waste," the specific chemical name "this compound," and any other compatible chemical constituents.[4] Ensure the label is accurate and legible.
-
-
Temporary Storage:
-
Securely seal the waste container.
-
Store the container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Final Disposal:
-
Do not pour this compound or any azide-containing solution down the drain. [2] This can lead to the formation of explosive metal azides in the plumbing.[2][6]
-
Arrange for the disposal of the collected waste as special or hazardous waste.[1][3] This must be done through a licensed disposal company or your institution's Environmental Health & Safety (EHS) department.[1][6]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[1]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Azide-PEG3-Sulfone-PEG3-Azide
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Azide-PEG3-Sulfone-PEG3-Azide. The following procedural guidance outlines safe handling, personal protective equipment, and disposal protocols to ensure laboratory safety and operational integrity.
Hazard Identification and Risk Assessment
This compound is a molecule that combines the reactivity of azides with the properties of a PEG linker and a sulfone group. The primary hazards are associated with the azide (B81097) functional groups.
-
Toxicity : Azide compounds are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[1] The azide ion is a potent inhibitor of cytochrome oxidase, similar to cyanide.[2]
-
Explosion Hazard : Organic azides are potentially explosive and can decompose violently when subjected to heat, light, shock, or friction.[3][4] They can form highly shock-sensitive and explosive metal azides upon contact with heavy metals such as lead, copper, silver, and mercury.[1][2] This is a significant concern for plumbing systems if azide solutions are improperly discarded.[2]
Due to the presence of two azide groups, this compound requires careful handling to mitigate these risks. The PEG linker may increase the compound's stability compared to smaller organic azides, but caution is still paramount.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure.[5][6]
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Double-layered gloves | Wear two pairs of nitrile gloves.[7][8] If handling concentrated solutions (>5%), a utility-grade nitrile glove over an exam-style glove is recommended.[8] Silver shield gloves under nitrile are recommended for highly toxic azides.[1] |
| Eye Protection | Safety goggles or a face shield | Protects eyes from splashes.[5][6] A face shield should be used when there is a significant splash risk.[6] |
| Body Protection | Laboratory coat | A flame-retardant and chemical-resistant lab coat is required.[9] For larger quantities or splash risks, a chemical-resistant apron and sleeves should be worn.[8] |
| Respiratory Protection | Not generally required | Work should be conducted in a certified chemical fume hood to prevent inhalation.[1][7] If there's a risk of aerosol generation outside a fume hood, consult with Environmental Health & Safety (EHS) about appropriate respiratory protection.[10] |
| Footwear | Closed-toe shoes | Shoes must fully cover the feet to protect against spills.[7] |
Safe Handling and Operational Procedures
Adherence to strict operational protocols is essential for the safe handling of this compound.
3.1. Engineering Controls
-
Chemical Fume Hood : All work with this compound must be performed in a properly functioning chemical fume hood.[1][7]
-
Blast Shield : When working with potentially reactive azides, especially on a larger scale, the use of a blast shield is recommended.[11]
-
Work Surface : Line the work surface with absorbent paper to contain any potential spills.[11]
3.2. Handling Protocol
-
Preparation : Before starting, ensure all necessary PPE is worn correctly and that an emergency eyewash station and safety shower are accessible.[8]
-
Weighing : Use plastic or glass spatulas for weighing the compound. NEVER use metal spatulas as they can form explosive metal azides.[3][11]
-
Solvents : Avoid using halogenated solvents like dichloromethane (B109758) or chloroform, as they can react with azides to form dangerously explosive compounds.[3][4]
-
Temperature : Store the compound at -20°C as recommended for similar products.[12][13] Azides should generally be stored below room temperature and away from light.[3][11]
-
Scale : Work with the smallest possible quantities of the material.[11]
-
Friction : Avoid friction on ground glass joints of glassware, as this can cause detonation.[11]
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
| Emergency Situation | Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][7] Seek medical attention.[1] |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[1][7] Seek immediate medical attention.[14] |
| Inhalation | Move the affected person to fresh air immediately.[7][15] If breathing is difficult, provide respiratory support.[15] Seek immediate medical attention.[8] |
| Ingestion | Rinse the mouth with water. DO NOT induce vomiting .[16] Seek immediate medical attention and provide the Safety Data Sheet to the medical team.[1][7] |
| Spill | For small spills within a fume hood, cover with an absorbent material, collect using non-metallic tools, and place in a labeled, non-metallic waste container.[7][11] Clean the spill area with a soap and water solution with a pH greater than 9.[7] For large spills, evacuate the area, notify others, and contact your institution's EHS department.[7][11] |
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent the formation of explosive compounds in plumbing systems.
5.1. Waste Collection
-
Segregation : All waste containing this compound must be collected in a separate, clearly labeled waste container.[4][11]
-
Container Type : Use non-metallic containers (e.g., polyethylene (B3416737) or polypropylene) for waste collection.[2]
-
Labeling : The container must be labeled as "Azide Contaminated Waste" and detail the contents.[17]
-
Incompatibles : Do not mix azide waste with acidic wastes, as this can generate highly toxic and explosive hydrazoic acid.[4] Also, keep it separate from heavy metal waste.[1]
5.2. Decontamination and Disposal
-
Decontamination : Glassware and work surfaces that have come into contact with the azide compound should be decontaminated. This can be done by rinsing with a freshly prepared 20% aqueous solution of sodium nitrite (B80452), followed by a thorough wash with soap and water.[7]
-
Chemical Deactivation (for dilute solutions <5%) : A common method for deactivating azides in solution is by reacting them with nitrous acid.[1][7] This procedure must be performed in a fume hood due to the release of toxic nitric oxide gas.[7] A 20% aqueous solution of sodium nitrite is added to the azide solution with stirring.[7] After the reaction is complete, the solution should be neutralized to a pH of 6-9 before being disposed of as hazardous waste.[1] Always consult and follow your institution's specific EHS guidelines for chemical deactivation and disposal. [2]
-
Final Disposal : All azide-containing waste, including deactivated solutions and contaminated materials, must be disposed of through your institution's hazardous waste program.[4][17] Under no circumstances should azide waste be poured down the drain. [1]
Experimental Workflow and Safety Diagram
References
- 1. chemistry.unm.edu [chemistry.unm.edu]
- 2. benchchem.com [benchchem.com]
- 3. ucd.ie [ucd.ie]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. hazmatschool.com [hazmatschool.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. lsuhsc.edu [lsuhsc.edu]
- 11. artscimedia.case.edu [artscimedia.case.edu]
- 12. m-PEG3-Sulfone-PEG3-azide, 1895922-76-5 | BroadPharm [broadpharm.com]
- 13. Bis-sulfone-PEG3-azide, 1802908-01-5 | BroadPharm [broadpharm.com]
- 14. campus.kennesaw.edu [campus.kennesaw.edu]
- 15. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. uvic.ca [uvic.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
